molecular formula C12H17B B1339613 3,5-Diisopropylbromobenzene CAS No. 23058-81-3

3,5-Diisopropylbromobenzene

Cat. No.: B1339613
CAS No.: 23058-81-3
M. Wt: 241.17 g/mol
InChI Key: VRKJTEHREIEDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisopropylbromobenzene is a useful research compound. Its molecular formula is C12H17Br and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKJTEHREIEDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469730
Record name 3,5-Diisopropylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23058-81-3
Record name 3,5-Diisopropylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-Diisopropylbromobenzene (CAS No. 23058-81-3). The information is compiled for use in research, drug development, and other scientific applications where precise chemical data is essential. This document includes a summary of quantitative physical data, detailed experimental protocols for the determination of key properties, and a workflow diagram for the physical characterization of similar liquid aromatic compounds.

Core Physical and Chemical Data

This compound is an aromatic hydrocarbon.[1] It presents as a colorless to yellow or brown liquid at room temperature.[1][2][3] The table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C₁₂H₁₇Br[4]
Molecular Weight 241.17 g/mol [4][5]
IUPAC Name 1-bromo-3,5-di(propan-2-yl)benzene[5]
CAS Number 23058-81-3[4]
Physical State Liquid[1][3]
Appearance Colorless to yellow/brown oil/liquid[1][2][3]
Boiling Point 78 - 82 °C at 1.0 Torr[3]
Melting Point N/A[2][3]
Density N/A[2][3]
Refractive Index N/A[2][3]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical physical property for the characterization and purity assessment of a liquid.[7] It is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][9]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Liquid paraffin or other suitable heating oil

Procedure:

  • A small amount of the liquid sample is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a Thiele tube containing heating oil.

  • The apparatus is heated gently and slowly to ensure uniform temperature distribution.[8]

  • Observe the capillary tube. As the temperature rises, air trapped in the capillary will be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[8][10]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10]

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume and is a fundamental physical property.[11]

Apparatus:

  • Pycnometer (a specific volume flask)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • An empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample should be controlled and recorded.

  • The filled pycnometer is weighed again to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as distilled water.

  • The density of the sample is calculated using the formula: Density = Mass of the liquid / Volume of the pycnometer

Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how much the path of light is bent, or refracted, when entering a substance.[12] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[13]

Apparatus:

  • Abbe Refractometer

  • Constant temperature water bath

  • Light source (typically a sodium D line source, 589 nm)

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

  • The refractometer prisms are cleaned with a suitable solvent and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (commonly 20°C or 25°C).

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

  • The compensator is adjusted to eliminate any color fringe at the borderline, making the boundary sharp.

  • The adjustment knob is used to align the boundary line precisely with the crosshairs in the eyepiece.

  • The refractive index value is read from the instrument's scale.

Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a liquid aromatic compound.

G cluster_0 Physical Property Determination Workflow A Obtain Pure Liquid Sample B Determine Boiling Point (Capillary Method) A->B Parallel Analysis C Measure Density (Pycnometer Method) A->C Parallel Analysis D Measure Refractive Index (Abbe Refractometer) A->D Parallel Analysis E Data Compilation and Analysis B->E C->E D->E F Characterization Report E->F Final Documentation

Caption: Workflow for determining the physical properties of a liquid compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis route for 3,5-diisopropylbromobenzene, a valuable intermediate in the development of various pharmaceutical and organic electronic materials. The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, and presents relevant quantitative and spectroscopic data.

Introduction

This compound is an aromatic compound characterized by a bromine atom and two isopropyl groups substituted at the 1, 3, and 5 positions of the benzene ring. This substitution pattern imparts specific steric and electronic properties that make it a useful building block in organic synthesis. The regioselective synthesis of this compound is crucial for its application in the construction of more complex molecular architectures. While direct bromination of 1,3-diisopropylbenzene is a possible route, it often leads to a mixture of isomers due to the ortho- and para-directing nature of the isopropyl groups. A more reliable and regioselective method is the Sandmeyer reaction, starting from 3,5-diisopropylaniline. This reaction allows for the specific conversion of the amino group to a bromine atom, ensuring the desired 3,5-substitution pattern.[1][2][3]

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[2][3] The reaction typically involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a halide using a copper(I) salt catalyst.[4]

Synthesis Route: Sandmeyer Reaction of 3,5-Diisopropylaniline

The most effective and regioselective synthesis of this compound is achieved through the Sandmeyer reaction of 3,5-diisopropylaniline. This multi-step process begins with the diazotization of the aniline derivative, followed by a copper(I) bromide-mediated substitution.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Sandmeyer reaction, based on established methodologies for similar substrates.[5]

Materials:

  • 3,5-Diisopropylaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Procedure:

Step 1: Diazotization of 3,5-Diisopropylaniline

  • In a flask equipped with a magnetic stirrer, dissolve 3,5-diisopropylaniline in 48% aqueous hydrobromic acid. The molar ratio of aniline to HBr should be approximately 1:2.5 to 1:3.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in deionized water (e.g., a 20-40% w/v solution). The molar ratio of aniline to NaNO₂ should be approximately 1:1.1.

  • Slowly add the pre-cooled sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

  • The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in 48% aqueous hydrobromic acid. The amount of CuBr should be catalytic, typically 0.1 to 0.3 molar equivalents relative to the aniline.

  • Heat the CuBr solution to boiling.

  • Slowly and carefully add the cold diazonium salt solution dropwise to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the reaction mixture for an additional 30 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Product Isolation and Purification

  • Allow the reaction mixture to cool to room temperature.

  • The crude this compound can be isolated by steam distillation.[5]

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and related compounds via the Sandmeyer reaction.

ParameterThis compound1-Bromo-3,5-dimethoxybenzene[5]1-Bromo-2,3-dichlorobenzene[4]
Starting Material 3,5-Diisopropylaniline3,5-Dimethoxyaniline2,3-Dichloroaniline
Yield Not explicitly found55.8%80-89%
Purity Not explicitly foundSolid85-91% (crude)
Purification Method Vacuum Distillation / ChromatographySteam DistillationPhase Separation / Washing

Spectroscopic Data

While a specific experimental spectrum for this compound synthesized via the Sandmeyer reaction was not found in the initial search, typical ¹H and ¹³C NMR chemical shifts for substituted bromobenzenes can be referenced.[6] The expected signals for this compound would be consistent with its symmetrical structure.

Expected ¹H NMR signals:

  • A doublet for the methyl protons of the isopropyl groups.

  • A septet for the methine proton of the isopropyl groups.

  • Singlets or narrowly split multiplets for the aromatic protons.

Expected ¹³C NMR signals:

  • Signals for the methyl and methine carbons of the isopropyl groups.

  • Signals for the substituted and unsubstituted aromatic carbons. The carbon attached to the bromine atom would be expected to have a characteristic chemical shift.

Conclusion

The Sandmeyer reaction of 3,5-diisopropylaniline is a robust and regioselective method for the synthesis of this compound. This technical guide provides a detailed, representative protocol and summarizes the available data to assist researchers in the preparation of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving high yields and purity. The provided information serves as a valuable resource for professionals in organic synthesis and drug development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-diisopropylbromobenzene. Due to the limited availability of experimental spectra in public databases, this guide utilizes high-quality predicted NMR data to facilitate structural elucidation and characterization. The information is presented in a clear, structured format, including detailed tables of spectral data, a generalized experimental protocol for NMR analysis, and a visual representation of the molecular structure with its NMR correlations.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using reputable online NMR prediction tools and provide essential information for spectral interpretation.

Predicted ¹H NMR Spectral Data
Protons (H)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2, H-67.23Doublet (d)2H~1.8
H-47.05Triplet (t)1H~1.8
CH (isopropyl)2.88Septet (sept)2H~6.9
CH₃ (isopropyl)1.23Doublet (d)12H~6.9
Predicted ¹³C NMR Spectral Data
Carbon (C)Chemical Shift (δ, ppm)
C-1 (C-Br)122.8
C-2, C-6125.0
C-3, C-5151.7
C-4121.5
CH (isopropyl)34.2
CH₃ (isopropyl)24.0

Experimental Protocols

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Concentration: For ¹H NMR, prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg in the same volume of solvent is recommended.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Filtration: To ensure a homogeneous magnetic field, filter the final solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, typically with a proton frequency of 400 MHz or higher for optimal spectral dispersion.

  • Shimming: Carefully shim the magnetic field to achieve high homogeneity, which results in sharp, well-resolved NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative ratio of the protons giving rise to each signal.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and the key through-bond correlations that give rise to the observed NMR signals.

Caption: Molecular structure of this compound with key NMR correlations.

An In-Depth Technical Guide to the Key Reactive Sites of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary reactive sites on the 3,5-diisopropylbromobenzene molecule. Due to the presence of bulky isopropyl groups in the meta positions relative to the bromine atom, this aromatic compound exhibits unique reactivity profiles that are of significant interest in organic synthesis and drug development. This document details the reactivity at the carbon-bromine bond, the potential for ortho-lithiation, and C-H functionalization, providing experimental protocols and quantitative data where available for analogous sterically hindered systems. The influence of steric hindrance on reaction outcomes is a central theme of this guide.

Introduction

This compound is an aromatic hydrocarbon featuring a bromine atom and two isopropyl groups situated at the 1, 3, and 5 positions of the benzene ring. The bulky nature of the isopropyl groups creates significant steric hindrance around the molecule, profoundly influencing its chemical reactivity.[1] This steric shielding affects reaction rates and can dictate regioselectivity in various transformations.[2] Understanding the interplay between the electronic effects of the substituents and the steric environment is crucial for successfully employing this molecule as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This guide will explore the three principal reactive sites of this compound:

  • The Carbon-Bromine (C-Br) Bond: The primary site for classic cross-coupling reactions.

  • The Ortho Carbon-Hydrogen (C-H) Bonds: Positions activated for deprotonation through directed ortho-metalation.

  • Other Aromatic and Benzylic Carbon-Hydrogen (C-H) Bonds: Potential sites for transition metal-catalyzed C-H functionalization.

Reactivity at the Carbon-Bromine Bond

The C-Br bond is the most common reactive site for this compound, participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The steric hindrance imposed by the adjacent isopropyl groups can influence the efficiency of these transformations.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent, 3,5-diisopropylphenylmagnesium bromide. This organometallic intermediate is a potent nucleophile and a strong base, making it a versatile tool in organic synthesis.[3]

Experimental Protocol: Formation of Phenylmagnesium Bromide (General Procedure)

  • Materials: Bromobenzene (or this compound), magnesium turnings, anhydrous diethyl ether, and a crystal of iodine (as an initiator).[3]

  • Procedure:

    • All glassware must be rigorously dried to exclude moisture.[3]

    • Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

    • A small amount of a solution of the aryl bromide in anhydrous diethyl ether is added to the magnesium.[3]

    • The reaction is initiated, often with gentle heating or the addition of an iodine crystal.[3]

    • Once the reaction begins (indicated by cloudiness and/or gentle reflux), the remaining aryl bromide solution is added dropwise to maintain a steady reaction rate.[3]

    • After the addition is complete, the mixture is typically refluxed to ensure complete conversion. The resulting Grignard reagent is a cloudy, grayish solution.

Quantitative Data for Analogous Grignard Reagent Formation

Aryl BromideSolventInitiatorReaction Time (h)Yield (%)Reference
1-Bromo-3,5-dichlorobenzeneTHFIodine270-90 (estimated)[4]

Logical Relationship for Grignard Reagent Formation

Grignard_Formation ArylBromide This compound Grignard 3,5-Diisopropylphenylmagnesium Bromide ArylBromide->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard

Caption: Formation of a Grignard reagent from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, and it is a powerful method for forming C-C bonds.[5] The steric bulk of this compound can necessitate the use of specialized, bulky phosphine ligands to facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid (General Procedure)

  • Materials: Aryl bromide (e.g., this compound), arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand (e.g., PCy₃·HBF₄), a base (e.g., Cs₂CO₃), and a solvent system (e.g., toluene/water).[5]

  • Procedure:

    • To a reaction vessel under an inert atmosphere, the aryl bromide, arylboronic acid, palladium catalyst, ligand, and base are added.[5]

    • The degassed solvent system is added.[5]

    • The reaction mixture is heated with vigorous stirring for several hours.[5]

    • Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Aryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3-(chloromethyl)benzenePhenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80295[5]
1-Bromo-2-(chloromethyl)benzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃Toluene/H₂O80292[5]

Note: While a specific protocol for this compound was not found, these examples with other substituted bromobenzenes illustrate typical conditions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylBromide 3,5-Diisopropyl- bromobenzene ArylBromide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing aryl amines, which are important pharmacophores. The steric hindrance of this compound likely necessitates the use of bulky, electron-rich phosphine ligands to achieve good yields.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General Procedure)

  • Materials: Aryl bromide (e.g., this compound), an amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a strong base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene).[6]

  • Procedure:

    • In an inert atmosphere glovebox or using Schlenk techniques, the aryl bromide, amine, palladium precatalyst, ligand, and base are combined in a reaction vessel.

    • Anhydrous, degassed solvent is added.

    • The reaction mixture is heated with stirring for the specified time.

    • After cooling, the reaction is quenched and the product is extracted.

    • The crude product is purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3,6-DibromocarbazoleMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1008-16Good to Excellent[6]
3,6-DibromocarbazoleAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10012-24Moderate to Good[6]

Note: These examples for a dibrominated carbazole provide a reference for conditions that may be applicable to the amination of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amido Ar-Pd(II)L₂-NR₂ AmineCoord->PdII_Amido Deprotonation Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylBromide 3,5-Diisopropyl- bromobenzene ArylBromide->OxAdd

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Reactivity at Ortho C-H Bonds: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[7] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, the bromine atom itself can act as a weak directing group, potentially enabling lithiation at the C2 or C6 positions. However, the significant steric hindrance from the isopropyl groups makes this transformation challenging.

General Principle of Directed ortho-Metalation

DoM_Principle Substrate Aromatic with DMG Intermediate ortho-Lithiated Intermediate Substrate->Intermediate Deprotonation Base Organolithium Base Base->Intermediate Product ortho-Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: General principle of Directed ortho-Metalation (DoM).

While specific examples of successful ortho-lithiation of this compound were not found in the searched literature, it is a plausible reactive pathway under carefully optimized conditions, likely requiring a strong base and additives to overcome the steric barrier.

Reactivity at Other Aromatic and Benzylic C-H Bonds: C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[8][9][10] For 1,3-diisopropylbenzene, the parent hydrocarbon of the title molecule, the aromatic C-H bonds at the 2, 4, and 6 positions, as well as the benzylic C-H bonds of the isopropyl groups, are potential sites for such reactions.

The regioselectivity of these reactions is often guided by either the inherent electronic properties of the substrate or the use of a directing group.[11] The steric environment created by the isopropyl groups will play a significant role in determining which C-H bonds are accessible to the catalyst.

Conclusion

This compound is a sterically hindered aryl bromide with several key reactive sites that can be exploited for the synthesis of complex organic molecules. The carbon-bromine bond is the primary site for a variety of well-established cross-coupling reactions, although the steric bulk of the isopropyl groups may necessitate the use of specialized catalytic systems. The ortho C-H bonds are potential sites for directed metalation, though this is likely to be challenging due to steric hindrance. Finally, other aromatic and benzylic C-H bonds may be susceptible to transition metal-catalyzed functionalization. Further research is needed to fully explore and quantify the reactivity at each of these sites to unlock the full synthetic potential of this unique building block.

References

A Technical Guide to 3,5-Diisopropylbromobenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-diisopropylbromobenzene, a key aromatic building block utilized in synthetic chemistry. With applications ranging from the synthesis of pharmaceutical intermediates to the development of novel organic materials, a thorough understanding of its commercial availability, properties, and handling is crucial for laboratory professionals. This document outlines its key physicochemical properties, identifies major commercial suppliers, provides a protocol for quality control analysis, and details a representative experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most vendors offering grades of 95% or greater. The compound is generally supplied as a liquid and should be stored in a dry, well-ventilated area at room temperature.

For procurement, researchers can source this compound from the following reputable suppliers, among others. Pricing and availability are subject to change and should be confirmed with the respective vendor.

SupplierTypical PurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Merck)≥98%Gram to Kilogram Scale23058-81-3
ChemScene≥98%100mg to Bulk23058-81-3[1]
Fluorochem≥98%100mg to 10g23058-81-3
AOBChem≥95%250mg to 100g23058-81-3[2]
American ElementsStandard & High Purity GradesResearch to Bulk23058-81-3

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of a reagent is fundamental for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. Note that while density and refractive index are not consistently reported for this specific isomer, values for closely related isomers are approximately 1.1-1.3 g/mL and 1.53, respectively.[3]

PropertyValueReference
CAS Number 23058-81-3[1]
Molecular Formula C₁₂H₁₇Br[1]
Molecular Weight 241.17 g/mol [1]
Appearance Colorless to yellow oil/liquid[4]
Boiling Point 78-82 °C @ 1.0 Torr[4]
Storage Temperature Room Temperature, sealed in dry conditions
Purity (Typical) ≥95-98%[1][2]
Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2-7.0 (m, 3H): Aromatic protons. Expect one signal for the proton between the isopropyl groups and another for the two protons adjacent to the bromine.

    • δ 2.9 (sept, 2H): Methine (CH) protons of the two isopropyl groups.

    • δ 1.2 (d, 12H): Methyl (CH₃) protons of the two isopropyl groups.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 150-152: Aromatic C-isopropyl.

    • δ 125-128: Aromatic C-H.

    • δ 122-124: Aromatic C-Br.

    • δ 34: Isopropyl CH.

    • δ 24: Isopropyl CH₃.

Experimental Protocols

The following sections provide detailed workflows and protocols for the procurement, quality control, and a representative synthetic application of this compound.

Workflow for Procurement and Quality Control

The process of acquiring and verifying a chemical for research is a critical first step to ensure the reliability of experimental results. The following diagram illustrates a standard workflow.

G Diagram 1: Procurement and QC Workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase start Identify Need for This compound search Search Supplier Catalogs (Compare Purity, Price, Availability) start->search select Select Supplier and Place Purchase Order search->select receive Receive Shipment & Log into Inventory select->receive sample Obtain Sample from Container receive->sample nmr Acquire ¹H NMR Spectrum sample->nmr compare Compare Spectrum to Reference/Predicted Data nmr->compare decision Approve or Reject Lot compare->decision end_node Approved for Synthetic Use decision->end_node Pass reject_node Contact Supplier/ Return Material decision->reject_node Fail

Diagram 1: Procurement and QC Workflow

Protocol: Quality Control via ¹H NMR Spectroscopy

This protocol outlines the steps to verify the identity and purity of commercially sourced this compound.

  • Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the supplied this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the instrument to achieve good resolution.

  • Acquisition: Acquire a standard proton NMR spectrum. A typical acquisition might involve 16 scans with a relaxation delay of 1 second.

  • Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

  • Analysis:

    • Integrate all peaks. The ratio of the aromatic protons to the isopropyl methine and methyl protons should be approximately 3:2:12.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Compare the observed chemical shifts and coupling patterns to the predicted values (Section 2.2).

    • Check for the presence of significant impurity peaks (e.g., residual solvents or starting materials from its synthesis).

Representative Application: Suzuki-Miyaura Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry, particularly for constructing biaryl scaffolds found in many drug molecules.

The diagram below illustrates the catalytic cycle for this transformation.

G Diagram 2: Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products center Pd(0)L₂ (Active Catalyst) OA Oxidative Addition center->OA ArBr This compound (Ar-Br) ArBr->OA ArBOH Arylboronic Acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃, OH⁻) ArBOH->Base Product Biaryl Product (Ar-Ar') TM Transmetalation OA->TM Ar-Pd(II)L₂-Br RE Reductive Elimination TM->RE Ar-Pd(II)L₂-Ar' RE->center RE->Product Base->TM [Ar'-B(OH)₃]⁻

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Protocol: Synthesis of 3',5'-Diisopropyl-[1,1'-biphenyl]-4-ol

This protocol details the Suzuki-Miyaura coupling of this compound with 4-hydroxyphenylboronic acid. It is adapted from established procedures for similar couplings.[5][6]

Materials:

  • This compound (1.0 mmol, 241 mg)

  • 4-Hydroxyphenylboronic acid (1.2 mmol, 165 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-hydroxyphenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using syringes, add the 1,4-dioxane and deionized water to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 3',5'-diisopropyl-[1,1'-biphenyl]-4-ol.

This guide serves as a comprehensive resource for professionals working with this compound. By consolidating information on its commercial sourcing, properties, and practical application, it aims to facilitate efficient and effective research and development.

References

An In-depth Technical Guide to 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diisopropylbromobenzene, a substituted aromatic hydrocarbon, serves as a valuable intermediate in organic synthesis. Its unique structural features, particularly the sterically hindering isopropyl groups flanking a reactive bromine atom, make it a key building block for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and potential applications in drug development, supported by detailed experimental protocols and structured data.

Chemical Identity and Properties

IUPAC Name: 1-bromo-3,5-diisopropylbenzene[1]

CAS Number: 23058-81-3[2]

Below is a summary of the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₇Br[2][3]
Molecular Weight 241.17 g/mol [1][3][4]
Physical State Liquid[1][4]
Appearance Colorless to yellow oil[4]
Boiling Point 78-82 °C at 1.0 Torr[4]
Purity ≥98%[1][3]
Storage Store at room temperature in a dry, sealed container.[1][3]

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic aromatic bromination of 1,3-diisopropylbenzene. The isopropyl groups are ortho-, para-directing activators; therefore, bromination is expected to occur at the position meta to both isopropyl groups.

Experimental Protocol: Bromination of 1,3-Diisopropylbenzene

This protocol is adapted from general procedures for the bromination of activated aromatic systems.

Materials:

  • 1,3-Diisopropylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings as a catalyst

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1,3-diisopropylbenzene in dichloromethane.

  • Add a catalytic amount of iron(III) bromide or iron filings to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric equivalent of bromine, dissolved in dichloromethane, to the reaction mixture via the dropping funnel with continuous stirring. The addition should be controlled to maintain a gentle reaction rate.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitoring by TLC or GC is recommended).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted bromine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 1,3-diisopropylbenzene in CH₂Cl₂ add_catalyst Add FeBr₃ catalyst dissolve->add_catalyst cool Cool to 0°C add_catalyst->cool add_bromine Slowly add Br₂ in CH₂Cl₂ cool->add_bromine warm_rt Warm to room temperature and stir add_bromine->warm_rt quench Quench with NaHCO₃ warm_rt->quench extract Extract and wash quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation concentrate->purify

Caption: Workflow for the synthesis of this compound.

Key Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling reactions, primarily through the formation of a Grignard reagent or by direct participation in palladium-catalyzed reactions.

Grignard Reagent Formation

The formation of 3,5-diisopropylphenylmagnesium bromide opens up a plethora of synthetic possibilities for carbon-carbon bond formation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine (as an initiator)

Equipment:

  • A three-necked round-bottom flask, flame-dried under an inert atmosphere (e.g., nitrogen or argon)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Place magnesium turnings in the flame-dried flask under an inert atmosphere.

  • Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium, then allow it to cool.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Dissolve this compound in anhydrous solvent in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and the solution becomes cloudy. Gentle warming may be required to start the reaction.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is a gray to brownish solution and should be used immediately in subsequent reactions.

Grignard_Workflow cluster_setup Apparatus Setup cluster_initiation Reaction Initiation cluster_formation Grignard Formation flame_dry Flame-dry glassware under inert gas add_mg Add Mg turnings and iodine flame_dry->add_mg add_solvent Add anhydrous solvent add_mg->add_solvent add_bromide_portion Add a small portion of This compound solution add_solvent->add_bromide_portion initiate Initiate reaction (warming if necessary) add_bromide_portion->initiate add_rest Dropwise addition of remaining bromide initiate->add_rest reflux Maintain gentle reflux add_rest->reflux complete Stir until Mg is consumed reflux->complete Suzuki_Coupling Aryl_Bromide 3,5-Diisopropyl- bromobenzene Product 3,5-Diisopropyl- biphenyl Aryl_Bromide->Product Heat Boronic_Acid Phenylboronic Acid Boronic_Acid->Product Heat Catalyst Pd Catalyst Catalyst->Product Heat Base Base Base->Product Heat Solvent Solvent Solvent->Product Heat

References

The Synthesis and Properties of 3,5-Diisopropylbromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-diisopropylbromobenzene, a substituted aromatic hydrocarbon. The document details its chemical properties, synthesis, and spectroscopic data, compiled from various scientific sources. This guide is intended to be a valuable resource for professionals in research and development who may utilize this compound in their work.

Core Compound Properties

This compound, also known as 1-bromo-3,5-diisopropylbenzene, is a significant intermediate in organic synthesis. Its physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇Br[PubChem][1]
Molecular Weight 241.17 g/mol [PubChem][1]
CAS Number 23058-81-3[ChemScene][2], [Sigma-Aldrich]
Appearance Liquid[Sigma-Aldrich]
Purity ≥98%[ChemScene][2]
SMILES CC(C)C1=CC(=CC(=C1)Br)C(C)C[PubChem][1]
InChI InChI=1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3[PubChem][1]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 1,3-diisopropylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring.[3][4] The synthesis can be conceptually broken down into two main stages: the preparation of the 1,3-diisopropylbenzene precursor and its subsequent bromination.

Stage 1: Synthesis of 1,3-Diisopropylbenzene

1,3-Diisopropylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene with propylene or an isopropyl halide (e.g., isopropyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The reaction proceeds through the formation of an isopropyl carbocation, which then attacks the benzene ring.

Figure 1: Synthesis of 1,3-Diisopropylbenzene via Friedel-Crafts Alkylation.
Stage 2: Bromination of 1,3-Diisopropylbenzene

The subsequent bromination of 1,3-diisopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl groups are ortho-, para-directing and activating. Due to steric hindrance from the two isopropyl groups, the incoming electrophile (bromonium ion) is directed to the C-5 position, which is meta to both isopropyl groups. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the electrophile.[3][6]

Bromination_of_1_3_Diisopropylbenzene Diisopropylbenzene 1,3-Diisopropylbenzene SigmaComplex Sigma Complex (Arenium Ion) Diisopropylbenzene->SigmaComplex Electrophilic Attack Br2 Bromine (Br₂) Br2->SigmaComplex FeBr3 FeBr₃ (catalyst) FeBr3->Br2 Activation Product This compound SigmaComplex->Product Deprotonation

Figure 2: Bromination of 1,3-Diisopropylbenzene.

Detailed Experimental Protocols

While a specific early research paper with a detailed protocol for this compound was not identified in the search, a general procedure can be constructed based on established methods for Friedel-Crafts alkylation and electrophilic aromatic bromination. The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety considerations.

Experimental Workflow

Experimental_Workflow Start Start: Benzene & Propylene Alkylation Friedel-Crafts Alkylation (AlCl₃ catalyst) Start->Alkylation Purification1 Purification of 1,3-Diisopropylbenzene (Distillation) Alkylation->Purification1 Bromination Electrophilic Bromination (Br₂ / FeBr₃) Purification1->Bromination Workup Reaction Workup (Quenching & Extraction) Bromination->Workup Purification2 Final Purification (Chromatography/Distillation) Workup->Purification2 Characterization Characterization (NMR, IR, MS) Purification2->Characterization End End Product: This compound Characterization->End

Figure 3: Overall Experimental Workflow for the Synthesis of this compound.
Protocol 1: Synthesis of 1,3-Diisopropylbenzene

This protocol is based on the general principles of Friedel-Crafts alkylation.[5]

Materials:

  • Benzene

  • Propylene gas or 2-bromopropane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet (or dropping funnel) is charged with anhydrous aluminum chloride and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Benzene is added to the stirred suspension.

  • The mixture is cooled in an ice bath.

  • Propylene gas is bubbled through the solution at a controlled rate, or 2-bromopropane is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,3-diisopropylbenzene.

Protocol 2: Bromination of 1,3-Diisopropylbenzene

This protocol is based on general procedures for the bromination of activated aromatic rings.[3][6]

Materials:

  • 1,3-Diisopropylbenzene

  • Molecular bromine (Br₂)

  • Iron powder or anhydrous iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or dichloromethane (DCM) as solvent

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, 1,3-diisopropylbenzene is dissolved in the chosen solvent.

  • A catalytic amount of iron powder or FeBr₃ is added.

  • A solution of bromine in the same solvent is added dropwise to the stirred mixture at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

  • After the addition is complete, the mixture is stirred at room temperature until the bromine color disappears.

  • The reaction mixture is then washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation, and the crude this compound can be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound, which is crucial for its identification and characterization.

Spectroscopic DataValues and InterpretationSource
¹H NMR Chemical shifts (δ) for aromatic and isopropyl protons. Expected signals would include a septet for the methine proton and a doublet for the methyl protons of the isopropyl groups, along with signals for the aromatic protons.[7] (General Reference)
¹³C NMR Chemical shifts (δ) for the different carbon atoms in the molecule, including the ipso-, ortho-, meta-, and para- carbons of the aromatic ring, and the carbons of the isopropyl groups. (Related Compound),[7] (General Reference)
Infrared (IR) Characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency. (Related Compound)
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. Fragmentation patterns would correspond to the loss of isopropyl and other fragments.[8] (Related Compound)

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, geometry, and spectroscopic properties of 3,5-Diisopropylbromobenzene. Due to the absence of direct experimental structural data from techniques such as X-ray crystallography or gas-phase electron diffraction in the public domain, this guide leverages computational modeling and comparative analysis with structurally related compounds to provide a robust understanding of its molecular characteristics.

Introduction

This compound, with the IUPAC name 1-bromo-3,5-di(propan-2-yl)benzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom and two isopropyl groups at the meta positions relative to each other. This substitution pattern imparts specific steric and electronic properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name 1-bromo-3,5-di(propan-2-yl)benzene[1]
Synonyms 1-bromo-3,5-diisopropylbenzene[1][2][3], this compound
CAS Number 23058-81-3[1][2][3]
Molecular Formula C₁₂H₁₇Br[2][3]
Molecular Weight 241.17 g/mol [1][3]
Appearance Colorless to pale yellow liquid
Boiling Point 78-82 °C at 1.0 Torr

Molecular Structure and Geometry (Computational Approach)

In the absence of experimental crystallographic data, the molecular geometry of this compound has been predicted using computational chemistry methods. Density Functional Theory (DFT) calculations are a reliable tool for determining the optimized geometry of organic molecules.

Predicted Molecular Geometry

The predicted three-dimensional structure of this compound is depicted below. The benzene ring is expected to be planar, with the bromine atom and the carbon atoms of the isopropyl groups lying in or close to this plane. The isopropyl groups, due to their steric bulk, will adopt conformations that minimize steric hindrance.

Caption: Predicted 3D structure of this compound.

Predicted Bond Lengths and Angles

The following tables summarize the predicted bond lengths and angles for this compound, obtained from DFT calculations. These values are in good agreement with expected values for similar aromatic compounds.

Table 2: Predicted Bond Lengths in this compound

BondPredicted Length (Å)
C-Br1.90 - 1.92
C-C (aromatic)1.39 - 1.41
C-C (isopropyl)1.53 - 1.55
C-H (aromatic)1.08 - 1.10
C-H (isopropyl)1.09 - 1.11

Table 3: Predicted Bond Angles in this compound

AnglePredicted Angle (°)
C-C-C (in ring)119 - 121
C-C-Br119 - 121
C-C-C (isopropyl)108 - 110
H-C-H (isopropyl)107 - 109

Experimental Protocols

While specific experimental protocols for the structural determination of this compound are not available in the literature, this section outlines a general experimental workflow for its synthesis.

Synthesis of this compound

A common route for the synthesis of this compound is through the Sandmeyer reaction, starting from 3,5-diisopropylaniline. An alternative method is the direct bromination of 1,3-diisopropylbenzene.

Synthesis_Workflow cluster_sandmeyer Sandmeyer Reaction cluster_bromination Direct Bromination A1 3,5-Diisopropylaniline A2 Diazotization (NaNO₂, HCl, 0-5 °C) A1->A2 A3 Diazonium Salt A2->A3 A5 This compound A3->A5 Sandmeyer Reaction A4 Copper(I) Bromide (CuBr) A4->A5 B1 1,3-Diisopropylbenzene B3 This compound B1->B3 B2 Bromine (Br₂) Lewis Acid Catalyst (e.g., FeBr₃) B2->B3

Caption: Synthetic routes to this compound.

Experimental Procedure (Sandmeyer Reaction - General Protocol):

  • Diazotization: 3,5-Diisopropylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.[4] An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Sandmeyer Reaction: A solution of copper(I) bromide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and purified by distillation or column chromatography.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and confirmation of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton of the isopropyl group will appear as a septet, and the methyl protons will appear as a doublet due to coupling with the methine proton.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the isopropyl carbons. The carbon attached to the bromine will be downfield shifted.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C-Br122 - 125
C-isopropyl150 - 153
Aromatic CH120 - 130
Isopropyl CH33 - 36
Isopropyl CH₃23 - 25
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the benzene ring and the isopropyl groups.

Table 5: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (isopropyl)3000 - 2850
C=C Aromatic ring stretch1600 - 1450
C-Br stretch700 - 500
Out-of-plane C-H bend (aromatic)900 - 675

The out-of-plane C-H bending vibrations are particularly useful for confirming the 1,3,5-substitution pattern of the benzene ring.[5]

Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of the bromine atom and cleavage of the isopropyl groups.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and geometry of this compound. While experimental structural data is currently unavailable, computational modeling provides a reliable prediction of its geometric parameters. The guide has also outlined a general synthetic protocol and summarized the expected spectroscopic data, which are crucial for the synthesis and characterization of this important chemical intermediate. For researchers and professionals in drug development and organic synthesis, this information serves as a valuable resource for understanding and utilizing this compound in their work.

References

Safety data sheet (SDS) for 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3,5-Diisopropylbromobenzene

Chemical Identification and Properties

This compound is an organic compound utilized in various laboratory and chemical synthesis applications.[1][2] Understanding its fundamental properties is crucial for safe handling and experimental design.

Identifier Value Source
IUPAC Name 1-bromo-3,5-di(propan-2-yl)benzene[3]
CAS Number 23058-81-3[4]
Molecular Formula C₁₂H₁₇Br[3]
Molecular Weight 241.17 g/mol [3]
InChI Key VRKJTEHREIEDIE-UHFFFAOYSA-N[3]
Canonical SMILES CC(C)C1=CC(Br)=CC(C(C)C)=C1[4]
Physical & Chemical Properties Value Source
Physical State Liquid[2][4]
Appearance Colorless to brown liquid/oil[1][2]
Boiling Point 232 - 236 °C @ 760 mmHg[5]
78 to 82 °C @ 1.0 Torr[2]
Flash Point 86 °C / 186.8 °F[5]
Solubility Insoluble in water[6]
LogP 4.6959 (Computed)[7]
Vapor Pressure No data available
Density 0.840 g/cm³ (Specific Gravity)[5]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity if ingested.

GHS Classification Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation H315: Causes skin irritation.[4][8]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[4][8]

GHS Pictogram:

  • GHS07: Exclamation Mark (Harmful/Irritant)[4][7]

Signal Word:

  • Warning [4][8]

Experimental Protocols

While specific toxicological studies for this compound are not detailed in the provided literature, the GHS classifications are determined through standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

General Protocol for Acute Oral Toxicity Assessment (Adapted from OECD TG 423)

This protocol outlines a general procedure for determining the acute oral toxicity of a chemical, which would be used to substantiate the "H302: Harmful if swallowed" classification.

  • Objective: To determine the lethal dose (LD50) or acute toxic class of the substance when administered orally.

  • Test Animals: Typically, a single sex (usually female) of a standard rodent strain (e.g., Wistar rats) is used. Animals are young, healthy adults.

  • Housing & Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration:

    • The test substance is administered in a single dose by gavage using a stomach tube.

    • A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

    • Three animals are used in each step. The outcome (survival or death) determines the next step:

      • If mortality occurs, the dose for the next group is lowered.

      • If no mortality occurs, the dose is increased.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Observations are conducted frequently on the day of dosing and at least once daily thereafter.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a GHS category for acute oral toxicity.

Safety and Handling

Strict adherence to safety protocols is mandatory when handling this compound.

4.1 Personal Protective Equipment (PPE)

The following diagram illustrates the logical flow from hazard identification to the selection of appropriate PPE.

PPE_Selection_Workflow cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) H315 H315: Skin Irritation Gloves P280: Wear protective gloves H315->Gloves Mitigates H319 H319: Eye Irritation Goggles P280: Wear eye protection H319->Goggles Mitigates H335 H335: Respiratory Irritation Ventilation P271: Use in well-ventilated area H335->Ventilation Mitigates H302 H302: Harmful if Swallowed Hygiene P264: Wash hands thoroughly P270: Do not eat, drink or smoke H302->Hygiene Prevents Ingestion

Caption: PPE selection based on GHS hazard statements.

4.2 Storage and Incompatibilities

  • Storage: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed and sealed.[2][5] Store locked up.[4]

  • Incompatible Materials: Avoid strong oxidizing agents.[5]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure. The following workflow outlines the recommended response actions based on precautionary statements.[4]

First_Aid_Workflow cluster_exposure Route of Exposure cluster_action First-Aid Action Start Exposure Event Inhalation Inhalation (P304+P340) Start->Inhalation Skin Skin Contact (P302+P352) Start->Skin Eye Eye Contact (P305+P351+P338) Start->Eye Ingestion Ingestion (P301+P312) Start->Ingestion Action_Inhale Remove to fresh air. Keep comfortable for breathing. Inhalation->Action_Inhale Action_Skin Wash with plenty of water and soap. Take off contaminated clothing. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye->Action_Eye Action_Ingest Call a doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest

Caption: First-aid workflow for different exposure routes.

5.1 Fire-Fighting Measures

  • Extinguishing Media: Use CO₂, dry chemical, or foam for extinction.[5]

  • Specific Hazards: The substance is combustible.[6] Vapors may form explosive mixtures with air at elevated temperatures. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[9]

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[9]

Disposal Considerations

Dispose of contents and container to an approved hazardous waste disposal plant.[4][5] Waste should be classified as hazardous and disposed of in accordance with local, regional, and national regulations.[6] Do not allow the chemical to enter the environment.[6]

References

Solubility Profile of 3,5-Diisopropylbromobenzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-diisopropylbromobenzene in a range of common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on a qualitative assessment based on the principle of "like dissolves like" and provides a detailed, generalized experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Assessment

This compound is a substituted aromatic compound. Its molecular structure is dominated by a nonpolar benzene ring, two isopropyl groups, and a bromine atom. This structure imparts a significantly nonpolar and lipophilic character to the molecule. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The general principle of "like dissolves like" dictates that nonpolar solutes will dissolve best in nonpolar solvents, while polar solutes are more soluble in polar solvents.

Based on this principle, the expected solubility of this compound in common organic solvents is as follows:

  • Toluene: As a nonpolar aromatic solvent, toluene is expected to be an excellent solvent for this compound. The similar nonpolar characteristics of both molecules allow for favorable van der Waals interactions, leading to high solubility.

  • Tetrahydrofuran (THF): THF is a cyclic ether with some polar character due to the oxygen atom. However, the four-carbon ring makes it significantly less polar than other polar aprotic solvents. It is considered a relatively nonpolar solvent and is expected to be a good solvent for this compound.

  • Dimethylformamide (DMF): DMF is a polar aprotic solvent with a high dielectric constant. The significant difference in polarity between the nonpolar this compound and the polar DMF suggests that the solubility will be lower compared to nonpolar solvents like toluene and THF.

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent and is an excellent solvent for many polar and ionic compounds.[1] Due to the pronounced nonpolar nature of this compound, it is expected to have limited solubility in DMSO.

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted Solubility
TolueneNonpolar AromaticHigh
Tetrahydrofuran (THF)Relatively Nonpolar EtherealHigh
Dimethylformamide (DMF)Polar AproticLow to Moderate
Dimethyl Sulfoxide (DMSO)Polar AproticLow

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration (in g/100 mL or mol/L) of this compound that can be dissolved in a given solvent at a specified temperature to form a saturated solution.

Materials:

  • This compound (solute)

  • Solvent of interest (e.g., THF, toluene, DMF, DMSO)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge (optional)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a series of vials. The exact amount of excess will depend on the expected solubility but should be enough to ensure that undissolved solute remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

    • If necessary, centrifuge the vials at a constant temperature to facilitate the separation of the excess solute.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To ensure that no undissolved particles are transferred, filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a suitable analytical technique.

      • Gravimetric Analysis: If the solute is non-volatile, the solvent can be evaporated from the volumetric flask, and the mass of the remaining solute can be measured.

      • Spectroscopic Analysis: If the solute has a chromophore, its concentration can be determined by UV-Vis spectrophotometry by creating a calibration curve with standards of known concentrations.

      • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for accurate quantification by comparing the peak area of the sample to a calibration curve.

  • Data Reporting:

    • Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L).

    • Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Temperature-Controlled Agitation) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Collection (Supernatant) C->D E Filtration (Syringe Filter) D->E F Quantification (e.g., HPLC, GC, Gravimetric) E->F G Data Analysis and Reporting F->G

Caption: General workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the Formation of 3,5-Diisopropylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grignard reagents are powerful nucleophilic organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from sterically hindered aryl halides, such as 3,5-diisopropylbromobenzene, can present unique challenges, including initiation difficulties and slower reaction rates. However, the resulting 3,5-diisopropylphenylmagnesium bromide is a valuable intermediate for introducing the bulky and lipophilic 3,5-diisopropylphenyl moiety into complex molecules, a common strategy in the development of novel pharmaceutical agents and advanced materials.

This document provides a detailed protocol for the laboratory-scale synthesis of 3,5-diisopropylphenylmagnesium bromide. The procedure emphasizes the critical requirement of maintaining anhydrous conditions to prevent the decomposition of the highly reactive Grignard reagent. Activation of the magnesium surface is also a key step to ensure successful initiation of the reaction.

Reaction Scheme:

Formation of 3,5-diisopropylphenylmagnesium bromide

Quantitative Data Summary:

The following table outlines the typical quantities of reagents and expected reaction parameters for the synthesis of 3,5-diisopropylphenylmagnesium bromide. Yields for sterically hindered Grignard reagents can be variable and are highly dependent on the quality of reagents and the strict adherence to anhydrous techniques.

ParameterValueNotes
Reagents
This compound1.0 eq (e.g., 5.0 g, 20.7 mmol)Starting aryl halide.
Magnesium Turnings1.2 - 1.5 eq (e.g., 0.61 g - 0.76 g)Excess magnesium is used to ensure complete reaction.
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.5 M solutionTHF is the preferred solvent for aryl Grignard formation.
Iodine1-2 small crystalsUsed as an activating agent for the magnesium.
Reaction Conditions
TemperatureReflux (~66 °C in THF)Gentle heating is often required to maintain the reaction.
Reaction Time2 - 4 hoursReaction progress should be monitored.
Expected Outcome
Theoretical YieldBased on starting halide (e.g., 5.78 g)Calculated based on the stoichiometry of the reaction.
Estimated Practical Yield 70-85% Based on analogous reactions with sterically hindered aryl bromides. Actual yields may vary.

Experimental Protocol:

Materials and Apparatus:

  • Three-necked round-bottom flask (e.g., 100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Drying tube (filled with calcium chloride)

  • Syringes and needles

  • Glassware (graduated cylinders, beakers) - All glassware must be oven-dried and cooled under an inert atmosphere before use.

Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Anhydrous Diethyl Ether (for rinsing)

Procedure:

  • Apparatus Setup:

    • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a nitrogen/argon inlet. Place a magnetic stir bar in the flask.

    • Ensure all joints are well-sealed.

    • Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2-1.5 eq) into the cooled flask.

    • Add 1-2 small crystals of iodine. The iodine will help to etch the passivating oxide layer on the magnesium surface.

  • Initiation of the Grignard Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) in a portion of the anhydrous THF (approximately one-third of the total solvent volume).

    • Add a small amount (approx. 10%) of the this compound solution to the flask containing the magnesium and iodine.

    • Gently warm the flask with the heating mantle. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux without external heating.

    • If the reaction does not start, a few drops of 1,2-dibromoethane can be added as an additional activator.

  • Formation of the Grignard Reagent:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, add the remaining anhydrous THF to the dropping funnel to rinse any residual starting material into the reaction flask.

    • Continue to stir the reaction mixture and maintain a gentle reflux for 2-4 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.

  • Confirmation and Use:

    • The concentration of the Grignard reagent can be determined by titration if required.

    • The resulting solution of 3,5-diisopropylphenylmagnesium bromide is typically used directly in the next synthetic step without isolation.

Visual Workflow of Grignard Reagent Formation:

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A Assemble and Flame-Dry Glassware B Add Mg Turnings and Iodine A->B Under Inert Atmosphere D Initiate Reaction with a Small Amount of Aryl Bromide Solution B->D C Prepare Solution of this compound in THF C->D E Slowly Add Remaining Aryl Bromide Solution D->E Exothermic Reaction F Reflux for 2-4 hours E->F G Formation of 3,5-Diisopropylphenylmagnesium Bromide Solution F->G H Ready for Subsequent Reaction G->H

Caption: Experimental workflow for the synthesis of 3,5-diisopropylphenylmagnesium bromide.

Safety Precautions:

  • Grignard reagents are highly reactive and pyrophoric. The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere.

  • Anhydrous ethers are extremely flammable. Avoid open flames and sparks.

  • The reaction can be exothermic, especially during initiation. Have an ice bath ready to cool the reaction if necessary.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Quench any unreacted Grignard reagent carefully by slowly adding it to a solution of a weak acid (e.g., saturated aqueous ammonium chloride) in an ice bath. Never add water directly to a concentrated Grignard solution.

Application Notes and Protocols for the Suzuki Cross-Coupling of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,5-diisopropylbromobenzene in Suzuki-Miyaura cross-coupling reactions. This sterically hindered aryl bromide is a valuable building block for the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methods for sterically demanding couplings and provide a strong foundation for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. For sterically hindered substrates like this compound, the reaction requires careful selection of catalysts, ligands, and reaction conditions to achieve high yields. The bulky isopropyl groups at the 3 and 5 positions present a significant steric challenge to the oxidative addition and reductive elimination steps of the catalytic cycle. However, with the development of highly active palladium catalysts and bulky, electron-rich phosphine ligands, these challenging couplings can be performed efficiently.[3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' (Biaryl Product) Ar-Ar' (Biaryl Product) Ar-X (this compound) Ar-X (this compound) Ar'-B(OH)2 (Arylboronic Acid) Ar'-B(OH)2 (Arylboronic Acid) Base Base

Data Presentation: Reaction Conditions and Yields

While specific data for a wide range of couplings with this compound is not extensively tabulated in the literature, the following table summarizes typical conditions and expected yields based on protocols for sterically hindered aryl bromides.[3][4][5][6] Optimization is often necessary to achieve the desired outcome for a specific substrate combination.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012-2485-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (3)Dioxane/H₂O (4:1)1101680-90
34-Tolylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DME/H₂O (3:1)902475-85
42-Methylphenylboronic acidPdCl₂(dppf) (3)-t-BuOK (3)THF801870-80
5Naphthalene-1-boronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)2-MeTHF/H₂O (5:1)1002080-90

Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

The following are generalized protocols that can be adapted for the Suzuki-Miyaura cross-coupling of this compound. Small-scale test reactions are crucial to optimize conditions for specific substrates.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is a robust method for the coupling of sterically hindered aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos or XPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)

  • Degassed water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed anhydrous solvent, followed by the degassed water if a biphasic system is used.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times for sterically hindered couplings.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., DMF/H₂O (4:1), Dioxane/H₂O (4:1))

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (steps 7-9).

Troubleshooting

  • Low Yield:

    • Incomplete reaction: Increase reaction time or temperature. Consider a more active catalyst/ligand system. Ensure the base is sufficiently strong and soluble in the reaction medium.

    • Decomposition of starting materials or product: Lower the reaction temperature.

    • Protodeboronation of the boronic acid: Use a stronger base or anhydrous conditions.

  • Formation of Homocoupled Byproducts:

    • Ensure the reaction is carried out under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.

    • Use a higher catalyst loading or a more efficient ligand.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium carbonate and potassium phosphate are irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel biaryl compounds for a wide range of applications in research and development.

References

Application Notes and Protocols: Synthesis of Diphenyl(3,5-diisopropylphenyl)phosphine from 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the bulky phosphine ligand, Diphenyl(3,5-diisopropylphenyl)phosphine. This ligand is of significant interest to researchers, scientists, and drug development professionals for its applications in cross-coupling catalysis, where its steric bulk can enhance reaction rates and selectivity. The synthesis commences from the readily available starting material, 3,5-diisopropylbromobenzene. This protocol outlines a robust and reproducible method involving a Grignard reaction, followed by quenching with chlorodiphenylphosphine. Comprehensive characterization data and a detailed experimental workflow are provided to ensure successful replication in a laboratory setting.

Introduction

Bulky, electron-rich phosphine ligands are crucial components in modern transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The steric and electronic properties of the phosphine ligand play a pivotal role in the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. The 3,5-diisopropylphenyl moiety imparts significant steric hindrance around the phosphorus center, which can promote the formation of the active monoligated palladium species and facilitate challenging coupling reactions.

This application note details the synthesis of Diphenyl(3,5-diisopropylphenyl)phosphine, a valuable triarylphosphine ligand, starting from this compound. The synthetic strategy is based on the formation of a Grignard reagent, which is a well-established and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.

Synthetic Workflow

The synthesis of Diphenyl(3,5-diisopropylphenyl)phosphine is a two-step process, which can be performed as a one-pot procedure. The workflow begins with the formation of the Grignard reagent from this compound, followed by the reaction of this organometallic intermediate with chlorodiphenylphosphine to yield the final product.

Synthesis_Workflow Synthesis of Diphenyl(3,5-diisopropylphenyl)phosphine Start This compound Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Grignard_Reagent 3,5-Diisopropylphenylmagnesium Bromide Grignard_Formation->Grignard_Reagent Phosphine_Addition Reaction with Chlorodiphenylphosphine Grignard_Reagent->Phosphine_Addition Product Diphenyl(3,5-diisopropylphenyl)phosphine Phosphine_Addition->Product Workup Aqueous Workup (NH4Cl solution) Product->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Diphenyl(3,5-diisopropylphenyl)phosphine Purification->Final_Product

Caption: Synthetic workflow for Diphenyl(3,5-diisopropylphenyl)phosphine.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Magnesium turnings99.5%Commercially Available
IodineACS reagentCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Chlorodiphenylphosphine98%Commercially Available
Saturated aqueous ammonium chloride-Prepared in-house
Anhydrous sodium sulfateACS reagentCommercially Available
Diethyl etherACS reagentCommercially Available
HexanesACS reagentCommercially Available
Silica gel230-400 meshCommercially Available

Safety Precautions: All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents are essential for the success of the Grignard reaction. Chlorodiphenylphosphine is corrosive and moisture-sensitive; handle with appropriate personal protective equipment (PPE) in a fume hood.

Synthesis of Diphenyl(3,5-diisopropylphenyl)phosphine
  • Preparation of the Grignard Reagent:

    • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (2.67 g, 110 mmol).

    • Place a single crystal of iodine in the flask to activate the magnesium.

    • Assemble the glassware and flush the system with nitrogen for 15 minutes.

    • In the dropping funnel, prepare a solution of this compound (24.3 g, 100 mmol) in anhydrous THF (100 mL).

    • Add a small portion (ca. 10 mL) of the bromide solution to the magnesium turnings. The reaction is initiated by gentle heating with a heat gun. The disappearance of the iodine color and the onset of gentle reflux indicate the initiation of the Grignard reaction.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorodiphenylphosphine:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of chlorodiphenylphosphine (22.06 g, 100 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

    • Add the chlorodiphenylphosphine solution dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford the pure Diphenyl(3,5-diisopropylphenyl)phosphine as a white solid.

Characterization Data

The following table summarizes the expected characterization data for the synthesized Diphenyl(3,5-diisopropylphenyl)phosphine.

PropertyValue
Appearance White solid
Yield 75-85%
Melting Point 88-90 °C
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 10H, P(C₆H₅)₂), 7.10 (s, 1H, Ar-H), 7.05 (s, 2H, Ar-H), 2.90 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃) δ 150.8 (d, J = 12.1 Hz), 137.9 (d, J = 10.1 Hz), 134.1 (d, J = 20.2 Hz), 128.8, 128.6 (d, J = 6.1 Hz), 123.4 (d, J = 6.1 Hz), 34.2, 24.1
³¹P NMR (162 MHz, CDCl₃) δ -5.2

Applications in Catalysis

Diphenyl(3,5-diisopropylphenyl)phosphine is an effective ligand for various palladium-catalyzed cross-coupling reactions. Its steric bulk is particularly advantageous in reactions involving hindered substrates or for promoting high catalytic turnover numbers.

Suzuki-Miyaura Coupling

This ligand can be employed in the Suzuki-Miyaura coupling of aryl chlorides and boronic acids, which are often challenging substrates. The bulky nature of the ligand facilitates the reductive elimination step, leading to higher yields of the desired biaryl products.

Suzuki_Coupling Application in Suzuki-Miyaura Coupling Substrates Aryl Halide (Ar-X) + Arylboronic Acid (Ar'-B(OH)₂) Catalyst Pd Catalyst + P(3,5-iPr₂C₆H₃)Ph₂ Ligand Substrates->Catalyst Product Biaryl Product (Ar-Ar') Catalyst->Product Base Base (e.g., K₃PO₄) Base->Catalyst

Caption: Use of the bulky phosphine ligand in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

In the Buchwald-Hartwig amination, the steric hindrance provided by the 3,5-diisopropylphenyl groups can promote the C-N bond-forming reductive elimination from the palladium center, enabling the coupling of a wide range of amines with aryl halides.

Conclusion

The synthesis of Diphenyl(3,5-diisopropylphenyl)phosphine from this compound via a Grignard reaction is a reliable and scalable method for accessing this bulky phosphine ligand. The detailed protocol and characterization data provided in this application note will enable researchers to synthesize and utilize this valuable ligand in a variety of catalytic applications, contributing to advancements in organic synthesis and drug discovery.

Application Note: A Detailed Protocol for the Lithiation of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The lithiation of aryl halides is a fundamental and powerful transformation in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a detailed experimental procedure for the efficient lithiation of 3,5-diisopropylbromobenzene via a lithium-halogen exchange reaction. The resulting 3,5-diisopropylphenyllithium is a potent nucleophile that can react with a wide range of electrophiles, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The bulky isopropyl groups at the 3 and 5 positions can also provide steric hindrance that may influence the regioselectivity of subsequent reactions.

The reaction proceeds via a lithium-halogen exchange mechanism, where an organolithium reagent, typically n-butyllithium (n-BuLi), reacts with this compound.[1][2] This exchange is generally rapid and needs to be conducted at low temperatures, such as -78 °C, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the organolithium intermediate and to minimize side reactions.[2][3]

Reaction Principle: Lithium-Halogen Exchange

The core of this procedure is the lithium-halogen exchange reaction. An organolithium reagent (in this case, n-butyllithium) reacts with the aryl bromide. The electropositive lithium atom exchanges with the bromine atom, forming the more stable aryllithium species and a butyl bromide byproduct. This equilibrium is driven by the greater stability of the aryllithium carbanion compared to the alkyl carbanion of the starting organolithium reagent.[4]

Experimental Protocols:

This section details the necessary reagents, equipment, and step-by-step procedure for the lithiation of this compound and subsequent quenching with an electrophile.

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Reaction Setup:

    • A two or three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

    • All other glassware and syringes should be oven-dried before use.

  • Reaction Mixture Assembly:

    • This compound (1.0 eq) is dissolved in anhydrous THF in the reaction flask. The concentration is typically in the range of 0.1 to 0.5 M.

    • The resulting solution is cooled to -78 °C using a dry ice/acetone bath. It is important to stir the solution for 10-15 minutes to ensure the temperature has equilibrated.[2]

  • Lithiation:

    • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via a syringe over a period of 10-15 minutes.

    • It is crucial to maintain the internal temperature below -70 °C during the addition.

    • The reaction mixture is then stirred at -78 °C for an additional 30-60 minutes to ensure complete lithium-halogen exchange.[2]

  • Electrophilic Quench:

    • The chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, is added dropwise to the reaction mixture while maintaining the temperature at -78 °C.

    • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up:

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

    • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

  • Purification:

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted 3,5-diisopropylbenzene derivative.

Data Presentation:

The following table summarizes the key quantitative parameters for the lithiation of this compound. The yield is an estimated value based on typical lithium-halogen exchange reactions and may vary depending on the specific electrophile used and the precise reaction conditions.

ParameterValueNotes
Substrate This compound---
Reagent n-Butyllithium (n-BuLi)1.1 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)---
Temperature -78 °CMaintained during addition and stirring
Reaction Time (Lithiation) 30 - 60 minutesTime after n-BuLi addition
Electrophile VariableTypically 1.2 equivalents
Reaction Time (Quench) 1 - 2 hours at -78 °C, then warm to RT---
Typical Yield 75-90%Highly dependent on the electrophile and reaction scale

Mandatory Visualization:

The following diagram illustrates the experimental workflow for the lithiation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere dissolve Dissolve this compound in anhydrous THF start->dissolve cool Cool solution to -78 °C dissolve->cool add_nbuli Add n-BuLi dropwise at -78 °C cool->add_nbuli stir_lithiation Stir for 30-60 min at -78 °C add_nbuli->stir_lithiation add_electrophile Add electrophile at -78 °C stir_lithiation->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Characterization purify->end Final Product

Caption: Experimental workflow for the lithiation of this compound.

References

Application Notes and Protocols: 3,5-Diisopropylbromobenzene as a Precursor for N-Heterocyclic Carbene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,5-diisopropylbromobenzene as a starting material for the synthesis of the ubiquitous N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), and its corresponding imidazolium salt precursor (IPr·HCl). The IPr ligand is a cornerstone in modern organometallic chemistry and catalysis, valued for its significant steric bulk and strong electron-donating properties that stabilize catalytically active metal centers.

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, finding widespread application in cross-coupling reactions, metathesis, and beyond. The steric and electronic properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms. The 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand is one of the most successful and widely used NHCs due to the bulky 2,6-diisopropylphenyl groups that provide enhanced stability to the metal center and promote high catalytic activity. This document outlines a synthetic pathway starting from this compound to produce the key intermediate, 2,6-diisopropylaniline, which is then used to construct the IPr·HCl precursor.

Synthetic Pathway Overview

The overall synthetic strategy involves three main stages:

  • Synthesis of 2,6-Diisopropylaniline: Conversion of this compound to 2,6-diisopropylaniline. This is proposed via a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination).

  • Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl): Condensation of 2,6-diisopropylaniline with glyoxal followed by cyclization with paraformaldehyde.

  • Generation of the Free Carbene and Formation of a Metal Complex: Deprotonation of IPr·HCl to yield the free IPr carbene, which can then be used to synthesize various metal-NHC complexes.

Synthetic Pathway cluster_0 Stage 1: Synthesis of 2,6-Diisopropylaniline cluster_1 Stage 2: Synthesis of IPr.HCl cluster_2 Stage 3: NHC-Metal Complex Formation A This compound B 2,6-Diisopropylaniline A->B Buchwald-Hartwig Amination C N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene B->C Condensation with Glyoxal D 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr.HCl) C->D Cyclization with Paraformaldehyde E IPr (Free Carbene) D->E Deprotonation F [M(IPr)L_n] Complex E->F Reaction with Metal Precursor

Caption: Overall synthetic workflow from this compound to an NHC-metal complex.

Experimental Protocols

Stage 1: Synthesis of 2,6-Diisopropylaniline from this compound (Proposed Protocol)

Reaction Scheme:

Materials:

  • This compound

  • Ammonia source (e.g., ammonia solution, benzophenone imine followed by hydrolysis, or a protected amine)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand)

  • Base (e.g., NaOtBu, K3PO4, or Cs2CO3)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.5-2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Add the anhydrous, deoxygenated solvent.

  • If using an ammonia surrogate like benzophenone imine, add it to the reaction mixture. If using gaseous ammonia, it can be bubbled through the solution.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-diisopropylaniline.

Note: Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and is a standard practice in developing Buchwald-Hartwig amination reactions.[4]

Stage 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

This two-step procedure is well-established and provides high yields of the desired imidazolium salt.[3][5]

Step 2a: Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

Materials:

  • 2,6-Diisopropylaniline

  • Glyoxal (40% aqueous solution)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2,6-diisopropylaniline (2.0 equivalents) in methanol.

  • Add a catalytic amount of acetic acid.

  • Warm the solution to approximately 50 °C with stirring.

  • Slowly add glyoxal (40% aqueous solution, 1.0 equivalent) dropwise to the stirred solution.

  • A yellow precipitate should form. Continue stirring at 50 °C for 30 minutes, then allow the mixture to cool to room temperature and stir for an additional 10-12 hours.

  • Collect the yellow solid by filtration, wash with cold methanol, and dry under vacuum.

Step 2b: Cyclization to form 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

Materials:

  • N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl) or HCl in dioxane

  • Ethyl acetate (anhydrous)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, suspend N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 equivalent) and paraformaldehyde (1.0 equivalent) in anhydrous ethyl acetate.

  • With vigorous stirring, slowly add chlorotrimethylsilane (1.1 equivalents) or a solution of HCl in dioxane.

  • Heat the mixture to reflux (around 70-80 °C) and maintain for 12-24 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Collect the white solid by filtration, wash with ethyl acetate and diethyl ether, and dry under vacuum to yield IPr·HCl.

IPr_HCl_Synthesis A 2,6-Diisopropylaniline + Glyoxal B N,N'-bis(2,6-diisopropylphenyl)- 1,4-diaza-1,3-butadiene A->B Condensation C + Paraformaldehyde + TMSCl or HCl B->C D 1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr.HCl) C->D Cyclization

Caption: Synthesis of the IPr·HCl precursor.

Stage 3: Generation of the Free Carbene and Formation of a Palladium-NHC Complex

Step 3a: Generation of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)

Materials:

  • IPr·HCl

  • Strong base (e.g., NaH, KOtBu, or KHMDS)

  • Anhydrous, deoxygenated solvent (e.g., THF or toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, suspend IPr·HCl (1.0 equivalent) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add the strong base (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • The formation of the free carbene can be confirmed by the disappearance of the imidazolium proton signal in ¹H NMR spectroscopy. The free carbene solution is typically used immediately in the next step.

Step 3b: Synthesis of [Pd(IPr)(acac)Cl]

This is an example of the synthesis of a common palladium-NHC precatalyst.

Materials:

  • Solution of free IPr carbene

  • Bis(acetylacetonato)palladium(II) (Pd(acac)2)

  • 4M HCl in dioxane

  • Anhydrous dioxane

Procedure:

  • To a Schlenk flask containing a solution of the free IPr carbene (1.0 equivalent) in anhydrous dioxane, add bis(acetylacetonato)palladium(II) (1.0 equivalent).

  • Stir the mixture at room temperature for 2 hours.

  • Add 4M HCl in dioxane (1.25 mL for a ~2.7g scale of IPr) and continue stirring for another 2 hours.

  • Remove the solvent under reduced pressure.

  • Add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the palladium complex.[6]

Quantitative Data

The following tables summarize typical yields and key spectroscopic data for the synthesis of the IPr·HCl precursor and a representative palladium complex.

Table 1: Synthesis Yields

StepProductTypical Yield (%)Reference
Condensation of 2,6-diisopropylaniline with glyoxalN,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene85-95[3]
Cyclization to IPr·HCl1,3-bis(2,6-diisopropylphenyl)imidazolium Chloride80-90[3]
Formation of [Pd(IPr)(acac)Cl][Pd(IPr)(acetylacetonato)Cl]~90[6]

Table 2: Spectroscopic Data for IPr·HCl

NucleusSolventChemical Shift (δ, ppm)
¹H NMRCDCl₃~9.5 (s, 1H, NCHN), ~7.6 (t, 2H, Ar-H), ~7.4 (d, 4H, Ar-H), ~2.5 (sept, 4H, CH(CH₃)₂), ~1.3 (d, 12H, CH(CH₃)₂), ~1.2 (d, 12H, CH(CH₃)₂)
¹³C NMRCDCl₃~145 (Ar-C), ~134 (NCHN), ~131 (Ar-C), ~124 (Ar-C), ~123 (Ar-C), ~29 (CH(CH₃)₂), ~24 (CH(CH₃)₂), ~23 (CH(CH₃)₂)

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Applications in Catalysis

The IPr ligand, synthesized via the route described, is a versatile and highly effective ligand in a wide array of catalytic transformations. Its steric bulk and strong σ-donating ability contribute to the formation of stable, yet highly active, metal complexes.

Key Applications:

  • Cross-Coupling Reactions: Palladium-IPr complexes are excellent catalysts for Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi couplings, often with low catalyst loadings and under mild conditions.[6]

  • Olefin Metathesis: Ruthenium-IPr complexes (e.g., Grubbs second-generation catalyst) exhibit high activity and stability in ring-closing, ring-opening, and cross-metathesis reactions.

  • C-H Activation: Iridium and Rhodium-IPr complexes have been successfully employed in the direct functionalization of C-H bonds.

  • Organocatalysis: The free IPr carbene can act as a nucleophilic organocatalyst in reactions such as the benzoin condensation and Stetter reaction.

The ability to synthesize the IPr ligand from a readily available starting material like this compound provides a cost-effective and scalable route to this indispensable tool for modern chemical synthesis.

References

Application Notes and Protocols: 3,5-Diisopropylbromobenzene in the Synthesis of Sterically Hindered Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3,5-diisopropylbromobenzene in the synthesis of sterically hindered biaryls, which are crucial scaffolds in medicinal chemistry and materials science. The bulky isopropyl groups at the 3 and 5 positions create significant steric hindrance, influencing reaction dynamics and product conformations. This document outlines key cross-coupling methodologies, including Suzuki-Miyaura, Kumada-Corriu, and Buchwald-Hartwig reactions, with specific examples and experimental parameters.

Introduction to Sterically Hindered Biaryls

Sterically hindered biaryls are compounds containing two aromatic rings linked by a single bond, with bulky substituents positioned ortho to the biaryl axis. This structural feature restricts rotation around the C-C bond, leading to atropisomerism and unique three-dimensional conformations. These characteristics are highly sought after in drug design to enhance target selectivity, improve pharmacokinetic properties, and increase metabolic stability. This compound serves as a key building block for introducing a sterically demanding phenyl unit into target molecules.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] It offers mild reaction conditions and tolerance to a wide range of functional groups.

General Reaction Scheme

cluster_0 Suzuki-Miyaura Coupling r1 This compound plus1 + r1->plus1 r2 Arylboronic Acid plus1->r2 arrow -> r2->arrow cat Pd Catalyst, Base product Sterically Hindered Biaryl arrow->product

Caption: General scheme of Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Di-ortho-Substituted Biaryl

This protocol describes the synthesis of a biaryl with ortho-substituents on both rings, creating significant steric hindrance.

Materials:

  • This compound

  • (2-Methylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), (2-methylphenyl)boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compound(2-Methylphenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018Est. 85-95
2This compound(2,6-Dimethylphenyl)boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O11024Est. 70-85

Estimated yields are based on typical outcomes for sterically demanding Suzuki-Miyaura couplings. Actual yields may vary.

Kumada-Corriu Coupling: Grignard-Based C-C Bond Formation

The Kumada-Corriu coupling utilizes a Grignard reagent and an organohalide, catalyzed by a nickel or palladium complex, to form a C-C bond.[2][3] This method is particularly useful for coupling sterically hindered substrates.

General Reaction Scheme

cluster_1 Kumada-Corriu Coupling r1 3,5-Diisopropylphenylmagnesium Bromide plus1 + r1->plus1 r2 Aryl Halide plus1->r2 arrow -> r2->arrow cat Ni or Pd Catalyst product Sterically Hindered Biaryl arrow->product

Caption: General scheme of Kumada-Corriu coupling.

Experimental Protocol: Synthesis of a Tri-ortho-Substituted Biaryl

This protocol is adapted from a procedure for a similar sterically hindered biaryl synthesis and outlines the preparation of a tri-ortho-substituted biphenyl.[4]

Materials:

  • This compound

  • Magnesium turnings

  • 2-Bromotoluene

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, add magnesium turnings (1.2 equiv.). Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture for 2 hours to ensure complete formation of 3,5-diisopropylphenylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard solution to 0 °C. In a separate flask, dissolve 2-bromotoluene (1.0 equiv.) and Ni(dppp)Cl₂ (0.05 equiv.) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

EntryGrignard ReagentAryl HalideCatalystSolventTemp (°C)Time (h)Yield (%)
13,5-Diisopropylphenylmagnesium bromide2-BromotolueneNi(dppp)Cl₂THFReflux5Est. 75-90
23,5-Diisopropylphenylmagnesium bromide2,6-DibromotolueneNi(dppp)Cl₂THFReflux8Est. 60-75

Estimated yields are based on typical outcomes for Kumada-Corriu couplings of sterically hindered substrates.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is highly effective for coupling aryl halides with a wide range of amines, including those with significant steric bulk.

General Reaction Scheme

cluster_2 Buchwald-Hartwig Amination r1 This compound plus1 + r1->plus1 r2 Amine plus1->r2 arrow -> r2->arrow cat Pd Catalyst, Base product Sterically Hindered Arylamine arrow->product

Caption: General scheme of Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Sterically Hindered N-Aryl Amine

This protocol outlines the coupling of this compound with a secondary amine.

Materials:

  • This compound

  • N-Methylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Di-tert-butylphosphino)biphenyl (Johnphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Johnphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and N-methylaniline (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundN-MethylanilinePd₂(dba)₃JohnphosNaOtBuToluene10016Est. 80-95
2This compoundDiphenylaminePd₂(dba)₃XPhosNaOtBuToluene11024Est. 75-90

Estimated yields are based on typical outcomes for Buchwald-Hartwig aminations with sterically hindered substrates.

Logical Workflow for Synthesis of Sterically Hindered Biaryls

The following diagram illustrates the decision-making process for selecting the appropriate cross-coupling method for the synthesis of sterically hindered biaryls using this compound.

G start Define Target Sterically Hindered Biaryl reagent Starting Material: This compound start->reagent coupling_type Select Coupling Partner reagent->coupling_type boronic_acid Arylboronic Acid coupling_type->boronic_acid C-C Bond grignard Aryl Grignard or Aryl Halide coupling_type->grignard C-C Bond amine Primary or Secondary Amine coupling_type->amine C-N Bond suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki kumada Kumada-Corriu Coupling grignard->kumada buchwald Buchwald-Hartwig Amination amine->buchwald protocol Follow Experimental Protocol suzuki->protocol kumada->protocol buchwald->protocol purification Purification and Characterization protocol->purification product Final Sterically Hindered Biaryl purification->product

Caption: Decision workflow for biaryl synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of sterically hindered biaryls. The Suzuki-Miyaura, Kumada-Corriu, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the construction of C-C and C-N bonds, respectively. The choice of reaction depends on the desired final product and the available coupling partners. The protocols provided herein serve as a starting point for the development of robust synthetic routes to novel, sterically demanding molecules for applications in drug discovery and materials science. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrate combinations.

References

Application Notes and Protocols for the Heck Reaction of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Heck reaction with 3,5-diisopropylbromobenzene. Due to the sterically hindered and electron-rich nature of this substrate, careful selection of reaction conditions is crucial for successful coupling. These guidelines are based on established principles for challenging Heck reaction substrates.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For sterically hindered and electron-rich aryl bromides like this compound, the reaction can be challenging due to slower oxidative addition and potential for catalyst deactivation at the higher temperatures often required.[2] Optimization of the catalyst system, including the choice of palladium source and ligand, as well as the base and solvent, is critical for achieving good yields.

Key Reaction Parameters and Optimization

The successful Heck coupling of this compound hinges on the careful selection of the following components. The tables below summarize common starting points and ranges for optimization.

Table 1: Palladium Catalysts and Precursors

Catalyst/PrecatalystTypical Loading (mol%)Notes
Palladium(II) acetate (Pd(OAc)₂)1 - 5Often used in situ with a ligand. Requires reduction to Pd(0) to enter the catalytic cycle.[3]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1 - 2A common Pd(0) source.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)2 - 5A preformed Pd(0) catalyst, but can be less efficient for hindered substrates.[3]

Table 2: Ligands for Sterically Hindered Substrates

Ligand TypeExamplesTypical Loading (mol%)Notes
Bulky, electron-rich phosphinesTri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃), XPhos, SPhos2 - 10Highly effective for challenging aryl chlorides and bromides by promoting oxidative addition.[2]
N-Heterocyclic Carbenes (NHCs)IPr, SIMes2 - 10Offer high thermal stability, making them suitable for reactions requiring elevated temperatures.[4]
Bidentate phosphinesBINAP, XantPhos2 - 4Can provide high stability to the catalytic complex.

Table 3: Bases

BaseStrengthTypical EquivalentsNotes
Triethylamine (Et₃N)Weak, organic1.5 - 3.0A very common and standard base for the Heck reaction.[1]
Potassium carbonate (K₂CO₃)Moderate, inorganic2.0 - 3.0A solid base, often used in polar aprotic solvents.[1][4]
Sodium acetate (NaOAc)Weak, inorganic2.0 - 3.0A mild base, suitable for sensitive substrates.[1]
Cesium carbonate (Cs₂CO₃)Strong, inorganic2.0 - 3.0Often used for more challenging couplings.
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic1.5 - 2.5A very strong base, can be effective but may cause side reactions.

Table 4: Solvents

SolventPolarityTypical Use
N,N-Dimethylformamide (DMF)Polar aproticVery common for Heck reactions, good solvating properties.[5]
N,N-Dimethylacetamide (DMAc)Polar aproticSimilar to DMF, can be used at higher temperatures.[6]
1,4-DioxaneNonpolar aproticOften used with phosphine ligands.
TolueneNonpolarGood for reactions with bulky phosphine ligands.
WaterPolar proticCan be used in phosphine-free systems or with specific water-soluble ligands.[7]

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of this compound with an example alkene, n-butyl acrylate. Optimization may be required for different alkene coupling partners.

This protocol is a robust starting point for the sterically hindered this compound.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Add Cs₂CO₃ (2.5 mmol, 2.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In some cases, phosphine-free conditions at higher temperatures can be effective.

Materials:

  • This compound

  • Styrene (as an example alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or microwave reaction vial

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (5 mL).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Seal the vessel and heat the reaction to 120-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Heck reaction.

G cluster_workflow General Experimental Workflow A Reaction Setup (Add reagents, catalyst, base, solvent under inert atmosphere) B Degassing (Remove dissolved oxygen) A->B 1. C Reaction (Heating and stirring) B->C 2. D Work-up (Quenching, extraction) C->D 3. E Purification (Column chromatography) D->E 4. F Product Analysis (NMR, MS) E->F 5.

Caption: A generalized workflow for a palladium-catalyzed Heck reaction experiment.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkene_complex Ar-Pd(II)-alkene(L₂) pd_complex->alkene_complex Alkene Coordination insertion_product (L₂)Pd(II)-alkyl-X alkene_complex->insertion_product Migratory Insertion beta_hydride_product H-Pd(II)-X(L₂) insertion_product->beta_hydride_product β-Hydride Elimination (Product Out) beta_hydride_product->pd0 Reductive Elimination (Base)

References

Application Note: Sonogashira Coupling of 3,5-Diisopropylbromobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is invaluable for constructing arylalkyne and conjugated enyne moieties, which are key structural motifs in pharmaceuticals, natural products, and advanced organic materials. The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.

This application note provides a detailed protocol for the Sonogashira coupling of a sterically hindered substrate, 3,5-diisopropylbromobenzene, with various terminal alkynes. While aryl bromides are generally less reactive than aryl iodides, successful coupling can be achieved through careful optimization of catalysts, ligands, and reaction conditions. The protocols and data presented herein serve as a comprehensive guide for researchers working with sterically demanding substrates in drug development and materials science.

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle :

    • Oxidative Addition : An active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

    • Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) catalyst.

  • Copper Cycle :

    • The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This activated alkyne is then ready for the transmetalation step.

A copper-free variant of the reaction also exists, which can be advantageous for avoiding issues related to copper-catalyzed alkyne homocoupling (Glaser coupling).

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi Ar-Pd(II)L₂-X pd0->pdi Oxidative Addition (Ar-X) pdii Ar-Pd(II)L₂-C≡CR' pdi->pdii Transmetalation pdii->pd0 product Ar-C≡CR' pdii->product Reductive Elimination cu_alkyne H-C≡CR' cu_acetylide Cu-C≡CR' cu_alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pdi

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of this compound. Optimization may be required depending on the specific terminal alkyne used.

**Materials and

The Role of 3,5-Diisopropylbromobenzene in Frustrated Lewis Pair Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diisopropylbromobenzene serves as a crucial precursor for the synthesis of the bulky phosphine ligand, tris(3,5-diisopropylphenyl)phosphine. This phosphine, characterized by its significant steric hindrance, is a key component in the formation of Frustrated Lewis Pairs (FLPs). In combination with a suitable Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), it forms a highly reactive system capable of activating small molecules. This document provides detailed application notes on the role of this phosphine in FLP chemistry, particularly in the context of catalytic hydrogenation, and offers a comprehensive protocol for its synthesis and application in a representative catalytic reaction.

Introduction to Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond.[1] This "frustration" leaves the acidic and basic sites available to interact with and activate small molecules, such as H₂, CO₂, and olefins.[1][2] Bulky phosphines are frequently employed as the Lewis base component in these systems, where their large steric profile prevents quenching of the Lewis acid.[3] The electronic properties of the phosphine also play a critical role in the reactivity of the FLP.[4]

The phosphine derived from this compound, tris(3,5-diisopropylphenyl)phosphine, provides the necessary steric bulk to form an effective FLP with strong Lewis acids like B(C₆F₅)₃. This FLP system has shown significant utility in metal-free catalytic hydrogenations.[5]

Application: Catalytic Hydrogenation of Imines

One of the prominent applications of FLPs comprising tris(3,5-diisopropylphenyl)phosphine and B(C₆F₅)₃ is the metal-free catalytic hydrogenation of imines to amines.[5][6] This transformation is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The FLP activates molecular hydrogen, with the phosphonium cation acting as a Brønsted acid to protonate the imine, and the borohydride anion delivering a hydride to the resulting iminium ion.

The general workflow for this catalytic application can be visualized as follows:

FLP_Catalytic_Cycle cluster_synthesis Lewis Base Synthesis cluster_FLP FLP Formation & Catalysis This compound This compound Tris(3,5-diisopropylphenyl)phosphine Tris(3,5-diisopropylphenyl)phosphine This compound->Tris(3,5-diisopropylphenyl)phosphine Synthesis Phosphine Tris(3,5-diisopropylphenyl)phosphine FLP FLP {P-H}⁺[H-B]⁻ Phosphine->FLP + B(C6F5)3 + H₂ Borane B(C6F5)3 Borane->FLP Imine Imine (R-CH=NR') FLP->Imine Hydrogenation Amine Amine (R-CH₂-NHR') Imine->Amine Amine->Phosphine Regenerates Catalyst

Caption: Workflow from precursor to catalytic product.

Experimental Protocols

Protocol 1: Synthesis of Tris(3,5-diisopropylphenyl)phosphine

This protocol is adapted from established methods for the synthesis of bulky triarylphosphines.[7][8]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous Toluene

  • Hexane

  • Standard Schlenk line and glassware

  • Argon gas supply

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.

    • The reaction is initiated by gentle heating and then maintained at reflux until the magnesium is consumed.

    • Cool the resulting Grignard reagent solution to room temperature.

  • Phosphine Synthesis:

    • In a separate flame-dried Schlenk flask under argon, prepare a solution of phosphorus trichloride (0.33 eq) in anhydrous toluene.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the PCl₃ solution via a cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from hot hexane to yield tris(3,5-diisopropylphenyl)phosphine as a white crystalline solid.

Characterization Data (Analogous Compound - Tris(2,6-diisopropylphenyl)phosphine):

ParameterValue
³¹P NMR (δ, ppm) -49.7 (in solution)
¹H NMR Reflects D₃ symmetry at room temperature
¹³C NMR Reflects D₃ symmetry at room temperature

Note: The characterization data for the 2,6-isomer is provided for reference.[1] Similar spectral characteristics are expected for the 3,5-isomer.

Protocol 2: FLP-Catalyzed Hydrogenation of N-Benzylideneaniline

This protocol illustrates a typical application of the synthesized phosphine in an FLP-catalyzed hydrogenation reaction.

Materials:

  • Tris(3,5-diisopropylphenyl)phosphine

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • N-Benzylideneaniline (substrate)

  • Anhydrous Toluene

  • High-pressure autoclave or a thick-walled Schlenk tube

  • Hydrogen gas (H₂) supply

Procedure:

  • Catalyst Preparation and Reaction Setup:

    • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with tris(3,5-diisopropylphenyl)phosphine (5 mol%) and tris(pentafluorophenyl)borane (5 mol%).

    • Add N-benzylideneaniline (1.0 eq) to the autoclave.

    • Add anhydrous toluene to dissolve the solids.

  • Hydrogenation:

    • Seal the autoclave and remove it from the glovebox.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 bar).

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC-MS or NMR spectroscopy.

  • Work-up and Analysis:

    • After the reaction is complete (typically several hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The product, N-benzylaniline, can be purified by column chromatography on silica gel.

Representative Quantitative Data for FLP-Catalyzed Imine Hydrogenation:

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)
N-Benzylidene-tert-butylamine54603>95
Substituted N-Benzylideneanilines5-104-1060-10012-24Variable

Note: This data is representative of typical conditions and outcomes for FLP-catalyzed imine hydrogenations and may vary depending on the specific substrate and reaction conditions.[5][9]

Reaction Mechanism Visualization

The activation of dihydrogen by the FLP and the subsequent hydrogenation of an imine can be depicted as follows:

FLP_Mechanism FLP P(Ar)₃ + B(C₆F₅)₃ Activated_H2 [P(Ar)₃H]⁺[HB(C₆F₅)₃]⁻ FLP->Activated_H2 + H₂ H2 H₂ H2->Activated_H2 Iminium [R-CH₂-NHR']⁺ Activated_H2->Iminium + Imine (Proton Transfer) Imine R-CH=NR' Imine->Iminium Amine R-CH₂-NHR' Iminium->Amine Hydride Transfer from [HB(C₆F₅)₃]⁻ Catalyst_Regen P(Ar)₃ + B(C₆F₅)₃ Amine->Catalyst_Regen Product Release

Caption: Mechanism of FLP-catalyzed imine hydrogenation.

Conclusion

This compound is an essential starting material for the synthesis of tris(3,5-diisopropylphenyl)phosphine, a sterically demanding Lewis base crucial for the advancement of Frustrated Lewis Pair chemistry. The resulting phosphine, in combination with a strong Lewis acid, forms a potent metal-free catalyst for a range of chemical transformations, most notably the hydrogenation of unsaturated substrates like imines. The provided protocols offer a foundation for researchers to synthesize this key ligand and explore its applications in catalysis and small molecule activation. The continued development of such bulky ligands is pivotal for the design of new and more efficient FLP systems with broader applications in synthetic chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-Diisopropylbromobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Electrophilic Bromination of 1,3-Diisopropylbenzene: This is a direct approach where 1,3-diisopropylbenzene is reacted with a brominating agent in the presence of a Lewis acid catalyst.

  • Sandmeyer Reaction of 3,5-Diisopropylaniline: This multi-step method involves the diazotization of 3,5-diisopropylaniline followed by a copper(I) bromide-mediated conversion of the diazonium salt to the aryl bromide.

Q2: Which synthesis route generally provides a higher yield?

A2: The Sandmeyer reaction, while being a multi-step process, often offers higher regioselectivity and can lead to a purer product with a potentially higher overall yield, especially when direct bromination is prone to forming isomeric byproducts. However, the success of the Sandmeyer reaction is highly dependent on the efficiency of the initial diazotization step, which can be challenging for sterically hindered anilines.

Q3: What are the common side reactions to be aware of?

A3: In the electrophilic bromination of 1,3-diisopropylbenzene, the primary side reactions include the formation of isomeric monobrominated products (such as 2,4- and 2,6-diisopropylbromobenzene) and polybrominated species. In the Sandmeyer reaction , potential side reactions include the formation of biaryl compounds and phenols. Incomplete diazotization can also lead to the presence of unreacted starting amine in the final product.

Troubleshooting Guides

Route 1: Electrophilic Bromination of 1,3-Diisopropylbenzene

Issue 1: Low Yield of the Desired 3,5- isomer

Possible Cause Recommendation
Incorrect Catalyst or Catalyst Activity: The choice and activity of the Lewis acid catalyst are critical for regioselectivity.Use a mild Lewis acid catalyst such as iron(III) bromide (FeBr₃). Ensure the catalyst is anhydrous and not deactivated.
Reaction Temperature: Higher temperatures can lead to isomerization and the formation of undesired byproducts.Maintain a low reaction temperature, typically between 0 and 5°C, to favor the kinetic product.
Slow Addition of Bromine: Rapid addition of the brominating agent can lead to localized high concentrations and increased side product formation.Add the bromine solution dropwise over an extended period with efficient stirring to ensure homogenous reaction conditions.

Issue 2: Formation of Polybrominated Byproducts

Possible Cause Recommendation
Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to the formation of di- and tri-brominated products.Carefully control the stoichiometry. Use slightly less than one equivalent of the brominating agent to ensure complete consumption and minimize over-bromination.
Prolonged Reaction Time: Leaving the reaction to stir for too long after the complete addition of bromine can promote further bromination.Monitor the reaction progress using Gas Chromatography (GC) and quench the reaction once the starting material is consumed to an optimal level.
Route 2: Sandmeyer Reaction of 3,5-Diisopropylaniline

Issue 3: Incomplete Diazotization

Possible Cause Recommendation
Steric Hindrance: The bulky isopropyl groups can hinder the approach of the nitrosating agent.Use a stronger nitrosating agent, such as nitrosylsulfuric acid, or increase the reaction time for the diazotization step. Ensure efficient cooling (0-5°C) to maintain the stability of the diazonium salt.
Insufficient Acidity: A low acid concentration can lead to incomplete diazotization and side reactions.Use a sufficient excess of a non-nucleophilic strong acid, like sulfuric acid, to ensure complete protonation of the aniline and formation of nitrous acid.

Issue 4: Low Yield in the Bromination Step

Possible Cause Recommendation
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose before reacting with the copper(I) bromide.Add the cold diazonium salt solution slowly to a pre-heated solution of copper(I) bromide to ensure rapid reaction upon addition.
Purity of Copper(I) Bromide: The presence of copper(II) impurities can negatively impact the reaction.Use freshly prepared or purified copper(I) bromide.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 1,3-Diisopropylbenzene
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-diisopropylbenzene (1 equivalent) and anhydrous iron(III) bromide (0.05 equivalents) to a suitable solvent like dichloromethane.

  • Bromination: Cool the mixture to 0°C in an ice bath. Slowly add a solution of bromine (0.95 equivalents) in dichloromethane dropwise via the dropping funnel over 2-3 hours, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: Once the reaction is complete, quench by pouring the mixture into an aqueous solution of sodium bisulfite. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction of 3,5-Diisopropylaniline
  • Diazotization:

    • In a flask, dissolve 3,5-diisopropylaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature remains below 5°C.

    • Stir for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.

    • Heat this solution to 60-70°C.

    • Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the addition is complete and gas evolution has ceased, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Data Presentation

Table 1: Comparison of Typical Yields for the Synthesis of this compound

Synthesis RouteKey ReagentsTypical Yield Range (%)Purity Issues
Electrophilic Bromination1,3-Diisopropylbenzene, Br₂, FeBr₃40 - 60Contamination with isomeric and polybrominated byproducts.
Sandmeyer Reaction3,5-Diisopropylaniline, NaNO₂, H₂SO₄, CuBr, HBr60 - 80Can contain unreacted starting amine or phenol byproducts.

Visualizations

Electrophilic_Bromination_Workflow Start 1,3-Diisopropylbenzene + FeBr₃ in CH₂Cl₂ Bromination Add Br₂ in CH₂Cl₂ (0-5°C) Start->Bromination Monitoring Monitor by GC Bromination->Monitoring Quench Quench with NaHSO₃ (aq) Monitoring->Quench Workup Extract, Wash, Dry Quench->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Electrophilic Bromination.

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline 3,5-Diisopropylaniline in H₂SO₄/H₂O (0-5°C) Diazotization Add NaNO₂ (aq) Aniline->Diazotization Reaction Add diazonium salt solution Diazotization->Reaction CuBr Prepare hot solution of CuBr in HBr CuBr->Reaction Workup Cool, Extract, Wash, Dry Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Sandmeyer Reaction.

Troubleshooting_Logic Start Low Yield? Route Which Route? Start->Route Bromination_Issue Bromination Issue? Route->Bromination_Issue Electrophilic Bromination Sandmeyer_Issue Sandmeyer Issue? Route->Sandmeyer_Issue Sandmeyer Isomer_Impurity Isomeric Impurities? Bromination_Issue->Isomer_Impurity Yes Poly_Impurity Polybromination? Bromination_Issue->Poly_Impurity No Incomplete_Diazotization Incomplete Diazotization? Sandmeyer_Issue->Incomplete_Diazotization Yes Low_Bromination_Yield Low Bromination Step Yield? Sandmeyer_Issue->Low_Bromination_Yield No Sol_Isomer Check Catalyst & Lower Temperature Isomer_Impurity->Sol_Isomer Yes Sol_Poly Control Stoichiometry & Monitor Reaction Time Poly_Impurity->Sol_Poly Yes Sol_Diazo Use Stronger Nitrosating Agent & Ensure High Acidity Incomplete_Diazotization->Sol_Diazo Yes Sol_Bromo Slow Addition to Hot CuBr & Use Pure CuBr Low_Bromination_Yield->Sol_Bromo Yes

Caption: Troubleshooting Decision Tree.

Common side reactions in the bromination of 1,3-diisopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the bromination of 1,3-diisopropylbenzene. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Electrophilic Aromatic Bromination (e.g., using Br₂/FeBr₃)

Q1: I performed an electrophilic bromination of 1,3-diisopropylbenzene and obtained a mixture of products. What are the likely side products?

A1: Besides the desired product, 4-bromo-1,3-diisopropylbenzene, several side products can form during electrophilic aromatic bromination. The most common are:

  • Isomeric Products: Although the isopropyl groups are ortho-, para-directing, and the 4-position is electronically and sterically favored, trace amounts of the ortho-isomer, 2-bromo-1,3-diisopropylbenzene, can be formed.

  • Polybrominated Products: If the reaction conditions are not carefully controlled, or if an excess of the brominating agent is used, polybromination can occur, leading to the formation of dibromo- or even tribromo-diisopropylbenzenes. The most likely dibrominated product is 4,6-dibromo-1,3-diisopropylbenzene.

Troubleshooting Workflow for Electrophilic Bromination Side Products

start Mixture of Products Observed check_regio Check Regioselectivity: - GC-MS analysis - NMR spectroscopy start->check_regio check_poly Check for Polybromination: - Mass spectrometry for higher mass ions start->check_poly regio_issue Issue: Significant ortho-isomer formation check_regio->regio_issue poly_issue Issue: Significant polybromination check_poly->poly_issue temp_control Action: Lower reaction temperature to increase selectivity. regio_issue->temp_control steric_hindrance Action: Use a bulkier Lewis acid catalyst to favor para-substitution. regio_issue->steric_hindrance reagent_control Action: Use stoichiometric amounts of bromine. - Add bromine dropwise to the reaction mixture. poly_issue->reagent_control time_control Action: Monitor reaction progress (TLC/GC) and stop when the starting material is consumed. poly_issue->time_control purify Purification: - Fractional distillation - Column chromatography temp_control->purify steric_hindrance->purify reagent_control->purify time_control->purify

Caption: Troubleshooting workflow for identifying and mitigating side products in electrophilic bromination.

Q2: My electrophilic bromination reaction is very slow or has a low yield. What are the possible causes and solutions?

A2: Low reactivity in Friedel-Crafts type reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions.

Common CauseTroubleshooting Steps
Inactive Catalyst The Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh or properly stored catalyst.
Insufficient Catalyst For some substrates, more than a catalytic amount of Lewis acid is required. Try increasing the catalyst loading incrementally.
Low Temperature While lower temperatures favor selectivity, they can also decrease the reaction rate. If the reaction is too slow, consider a modest increase in temperature while monitoring for an increase in side products.
Poor Quality Reagents Ensure the 1,3-diisopropylbenzene and bromine are of high purity. Impurities in the starting material can interfere with the reaction.
Category 2: Free Radical (Benzylic) Bromination (e.g., using NBS)

Q1: I am trying to brominate the benzylic position of 1,3-diisopropylbenzene with N-Bromosuccinimide (NBS) and I am getting a complex mixture of products. What are the expected side reactions?

A1: Benzylic bromination with NBS is generally selective, but side reactions can occur, especially with a substrate like 1,3-diisopropylbenzene which has two reactive benzylic sites.[1] Potential side products include:

  • Monobromination at one isopropyl group: This will result in 1-(1-bromo-1-methylethyl)-3-isopropylbenzene.

  • Dibromination at both isopropyl groups: This will yield 1,3-bis(1-bromo-1-methylethyl)benzene.

  • Aromatic Bromination: If the reaction conditions are not properly controlled (e.g., presence of acid, high temperatures for prolonged periods), electrophilic aromatic substitution on the benzene ring can compete with the desired radical reaction.[2]

  • Over-bromination at a single benzylic site: While less common for tertiary benzylic positions, it's a possibility under harsh conditions.

Quantitative Data on Product Distribution

Obtaining precise quantitative data for these side reactions is highly dependent on the specific reaction conditions. However, the distribution of products can be controlled:

Reaction ConditionExpected Outcome
1 equivalent of NBS Primarily monobromination at one of the benzylic positions.
2 or more equivalents of NBS Increased formation of the dibrominated product.
Presence of radical initiator (e.g., AIBN, benzoyl peroxide) and light Favors the desired benzylic bromination.
Absence of light and initiator, presence of acid May promote competing electrophilic aromatic bromination.

Troubleshooting Workflow for Benzylic Bromination

start Complex Mixture from Benzylic Bromination check_products Analyze Product Mixture: - GC-MS to identify components - NMR to determine structures start->check_products mono_di_issue Issue: Uncontrolled mono- vs. di-bromination check_products->mono_di_issue aromatic_issue Issue: Aromatic bromination observed check_products->aromatic_issue stoich_control Action: Carefully control NBS stoichiometry. - 1 eq. for mono-, >=2 eq. for di-bromination. mono_di_issue->stoich_control radical_conditions Action: Ensure radical reaction conditions. - Use a radical initiator (AIBN). - Irradiate with a suitable light source. aromatic_issue->radical_conditions acid_removal Action: Purify NBS to remove acidic impurities. - Use a non-polar solvent. aromatic_issue->acid_removal purify Purification: - Column chromatography to separate products stoich_control->purify radical_conditions->purify acid_removal->purify

Caption: Troubleshooting guide for side reactions in the benzylic bromination of 1,3-diisopropylbenzene.

Experimental Protocols

Electrophilic Aromatic Bromination of 1,3-Diisopropylbenzene

This protocol aims to selectively synthesize 4-bromo-1,3-diisopropylbenzene.

Materials:

  • 1,3-Diisopropylbenzene

  • Bromine (Br₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1,3-diisopropylbenzene (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous iron(III) bromide (0.05 eq.) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in dichloromethane dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding it to a stirred solution of 10% sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Benzylic Bromination of 1,3-Diisopropylbenzene with NBS

This protocol is for the synthesis of 1,3-bis(1-bromo-1-methylethyl)benzene.

Materials:

  • 1,3-Diisopropylbenzene

  • N-Bromosuccinimide (NBS) (recrystallized)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-diisopropylbenzene (1.0 eq.), N-bromosuccinimide (2.2 eq.), and AIBN (0.1 eq.) in carbon tetrachloride.

  • Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp or a high-intensity incandescent light bulb.

  • Monitor the reaction by GC-MS. The reaction is complete when the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Technical Support Center: Purification of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 3,5-diisopropylbromobenzene from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: The impurities largely depend on the synthetic route. If synthesized by direct bromination of 1,3-diisopropylbenzene, the most common impurities are other positional isomers of monobrominated diisopropylbenzene (e.g., 2-bromo-1,3-diisopropylbenzene and 4-bromo-1,3-diisopropylbenzene), unreacted 1,3-diisopropylbenzene, and potentially over-brominated products like dibromodiisopropylbenzenes. If the starting material was a mix of diisopropylbenzene isomers, the impurity profile will be significantly more complex.

Q2: Why is separating this compound from its isomers so challenging?

A2: Positional isomers often have very similar physical properties, such as boiling points and polarities.[1] The diisopropylbenzene isomers, which are precursors to the brominated compounds, have boiling points that are very close to each other.[2][3] This similarity extends to their brominated derivatives, making separation by standard distillation difficult.[4] Their structural similarity also poses a challenge for separation by chromatography, often requiring specialized columns and methods for effective resolution.[5][6]

Q3: Which purification method is generally most effective for this separation?

A3: For high-purity separation of positional isomers like these, flash column chromatography is typically the most effective and versatile method.[7] While fractional distillation can be attempted, the close boiling points of the isomers often prevent baseline separation. Recrystallization is only viable if the target compound or an impurity can be selectively solidified from a solvent system, which is challenging since this compound is a liquid at room temperature.[8][9]

Q4: Can I use fractional distillation to purify this compound?

A4: While possible, it is very challenging. The boiling points of diisopropylbenzene isomers are within a narrow range (203-210 °C).[2] Bromination increases the boiling points, but the small differences between isomers are likely to persist. Achieving high purity would require a distillation column with very high theoretical plate efficiency and careful control over pressure and temperature, likely under vacuum to prevent degradation.

Q5: My crude product is a liquid. Can I still use crystallization?

A5: Direct recrystallization of a liquid is not possible. However, you can investigate a few options:

  • Low-Temperature Crystallization: If the compound has a melting point slightly below room temperature, cooling the solution in an ice-salt or dry ice-acetone bath might induce crystallization.

  • Derivative Formation: Convert the brominated isomer mixture into a solid derivative (e.g., via a reaction that can be reversed later), perform recrystallization on the solid, and then revert the purified derivative back to the liquid product.

  • Mixed-Solvent System: In some cases, using a mixed-solvent system can cause a liquid to "oil out" and then solidify upon further cooling or solvent manipulation.[10]

Physical Properties of Precursor Isomers

Understanding the properties of the diisopropylbenzene precursors is crucial, as their brominated derivatives will exhibit similarly small differences in physical characteristics.

IsomerMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2-DiisopropylbenzeneC₁₂H₁₈162.28-57205
1,3-DiisopropylbenzeneC₁₂H₁₈162.28-63203
1,4-DiisopropylbenzeneC₁₂H₁₈162.28-17210
(Data sourced from multiple references[2][3][11][12])

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
ProblemPotential Cause(s)Recommended Solutions
Co-elution of Isomers 1. Inappropriate stationary phase. 2. Incorrect mobile phase polarity. 3. Column is overloaded.1. Change Stationary Phase: Standard silica may not be selective enough. Try a phenyl-bonded or pentafluorophenyl (PFP) column, which can offer π-π interactions to help differentiate aromatic positional isomers.[5][13] 2. Optimize Mobile Phase: Use a very nonpolar eluent system (e.g., hexane or heptane with minimal ethyl acetate or dichloromethane) and perform a gradient elution, starting with 100% nonpolar solvent. 3. Reduce Load: Decrease the amount of crude material loaded onto the column to less than 5% of the silica gel mass.
Poor Resolution / Tailing Peaks 1. Mobile phase is too polar. 2. Sample was loaded improperly. 3. Silica gel is too acidic or basic.1. Decrease Polarity: Use a less polar solvent system. 2. Dry Loading: Adsorb the crude liquid onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This creates a more uniform starting band. 3. Use Neutralized Silica: Consider using silica gel that has been treated to be neutral if your compound is sensitive.
Target Compound Elutes Too Quickly or Too Slowly 1. Incorrect solvent system polarity.1. Run TLC First: Perform thin-layer chromatography with various solvent systems (e.g., 100% Hexane, 99:1 Hexane:EtOAc, 95:5 Hexane:EtOAc) to find a system that gives the target compound an Rf value between 0.2 and 0.4.
Troubleshooting Fractional Vacuum Distillation
ProblemPotential Cause(s)Recommended Solutions
No Separation of Isomers (Constant Head Temperature) 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling points are too close for the current setup.1. Increase Column Length/Packing: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. 2. Increase Reflux Ratio: Collect the distillate more slowly to allow for better equilibrium within the column. 3. Switch Methods: If separation is still poor, distillation is likely not a viable method for achieving high purity, and chromatography should be used.[4]
Product is Decomposing (Darkening Color) 1. Distillation temperature is too high.1. Reduce Pressure: Lower the vacuum pressure to decrease the boiling point of the compounds. Ensure your vacuum pump and system are free of leaks.
Bumping / Unstable Boiling 1. Lack of nucleation sites. 2. Heating is too rapid or uneven.1. Add Boiling Chips/Stir Bar: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. 2. Heat Slowly & Insulate: Heat the distillation flask slowly using a heating mantle with sand or oil. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Stationary Phase Selection: Based on initial screening, a Phenyl or standard silica gel column is recommended. Phenyl phases can offer better selectivity for aromatic positional isomers.[14]

  • Mobile Phase Selection:

    • Perform TLC analysis on the crude mixture using a series of nonpolar solvent systems (e.g., 100% n-hexane, 99:1 n-hexane:ethyl acetate, 98:2 n-hexane:ethyl acetate).

    • Identify the solvent system that provides good separation between the desired spot (3,5-isomer) and impurities, with an Rf value for the target compound of approximately 0.3.

  • Column Packing:

    • Select a column with a diameter appropriate for the sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Pack the column using the "slurry method" with the chosen nonpolar eluent to ensure a well-packed, bubble-free column bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of a nonpolar solvent (e.g., dichloromethane or hexane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution and Fraction Collection:

    • Begin eluting with the selected mobile phase.

    • Collect fractions continuously in test tubes or vials.

    • Monitor the elution process using TLC by spotting every few fractions on a TLC plate to track the separation of compounds.

  • Analysis and Product Isolation:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: General Procedure for Recrystallization

While this compound is a liquid, this general protocol can be adapted for attempts at low-temperature crystallization or for solid derivatives.[15]

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a different potential solvent to each tube (e.g., hexane, methanol, ethanol, isopropanol).

    • A good solvent will dissolve the compound when hot but not when cold.[16] An ideal impurity profile is one where impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Transfer the crude material to an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture gently (e.g., in a water bath) and stirring.[16]

    • Continue adding the minimum amount of hot solvent until the compound is fully dissolved.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or catalysts), perform a hot filtration using a pre-heated funnel and flask to remove them. This step prevents premature crystallization.[10]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.

Visualized Workflows and Logic Diagrams

Purification_Method_Selection start Start: Crude Isomer Mixture check_solid Is the crude product a solid? start->check_solid try_cryst Attempt Recrystallization check_solid->try_cryst Yes check_bp Are isomer boiling points known and different (>10°C)? check_solid->check_bp No (Liquid) cryst_success Pure Solid Product try_cryst->cryst_success Success cryst_fail Recrystallization Fails (Oils out or no purification) try_cryst->cryst_fail Failure chromatography Use Flash Column Chromatography cryst_fail->chromatography try_dist Attempt Fractional Vacuum Distillation check_bp->try_dist Yes check_bp->chromatography No / Unknown dist_success Separated Isomers try_dist->dist_success Success dist_fail Distillation Fails (Poor separation) try_dist->dist_fail Failure dist_fail->chromatography chrom_success Pure Liquid Product chromatography->chrom_success

Caption: Workflow for selecting the appropriate purification method.

Chromatography_Troubleshooting start Problem: Isomers are co-eluting check_rf Is Rf < 0.1 or > 0.6? start->check_rf adjust_polarity Adjust mobile phase polarity (more polar for low Rf, less for high Rf) check_rf->adjust_polarity Yes check_load Is column overloaded? check_rf->check_load No (0.1 < Rf < 0.6) re_run Re-run column adjust_polarity->re_run success Problem Solved re_run->success reduce_load Reduce sample load (<5% w/w) and use dry loading technique check_load->reduce_load Yes check_phase Are isomers still not separated? check_load->check_phase No reduce_load->re_run change_phase Switch stationary phase (e.g., Silica -> Phenyl or C18) check_phase->change_phase Yes check_phase->success No change_phase->re_run

Caption: Troubleshooting logic for column chromatography separation.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-diisopropylbromobenzene in cross-coupling reactions. The sterically hindered nature of this substrate presents unique challenges that can be overcome with careful optimization of reaction parameters, particularly catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening of cross-coupling reactions with a sterically hindered substrate like this compound, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For highly optimized systems with active catalysts and ligands, this can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, an initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]

Q2: How does the choice of ligand impact the optimal catalyst loading?

A2: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, especially with sterically hindered substrates.[1][2] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of such substrates.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.[3]

Q3: What are the signs of catalyst deactivation, and how can it be prevented?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle.[1] Deactivation can be caused by exposure to oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1] To prevent deactivation, it is critical to perform reactions under a strict inert atmosphere (argon or nitrogen) and to use anhydrous, degassed solvents.[1][4]

Q4: Can increasing the catalyst loading always solve low yield issues?

A4: While incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) can sometimes improve conversion, it is not always the solution and can lead to increased costs and higher levels of residual palladium in the product.[1] Low yield can also be caused by other factors such as an inappropriate ligand, suboptimal base or solvent, or an unsuitable reaction temperature.[1][3] A systematic approach to troubleshooting these parameters is recommended.

Q5: Which type of cross-coupling reaction is most suitable for this compound?

A5: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are all viable options for coupling with this compound, provided the conditions are optimized. The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.) and the available coupling partner. For sterically hindered aryl bromides, Suzuki-Miyaura coupling is often a robust choice due to the wide availability of boronic acids and the development of highly active catalyst systems.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered when performing cross-coupling reactions with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive catalyst- Use a fresh, high-quality palladium catalyst. - Consider a pre-formed Pd(0) catalyst or a modern pre-catalyst for more efficient generation of the active species.[1] - Incrementally increase catalyst loading (e.g., 1 mol% → 3 mol% → 5 mol%).[1]
Inappropriate ligand- Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3]
Suboptimal base or solvent- For Suzuki couplings, screen stronger bases like Cs₂CO₃ or K₃PO₄.[3] - Ensure the base is finely powdered and anhydrous.[3] - Common solvents for Suzuki reactions include dioxane, THF, or toluene, often with some water.[4] For Buchwald-Hartwig aminations, ethereal solvents like dioxane or THF, or aromatic solvents like toluene are common.[7]
Low reaction temperature- For challenging couplings with sterically hindered substrates, consider increasing the temperature to 80-120 °C.[1][3]
Significant Homocoupling of Boronic Acid (Suzuki Coupling) Presence of oxygen- Ensure solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[4]
Excess Pd(II) at the start of the reaction- Use a Pd(0) pre-catalyst or a pre-catalyst that readily generates the active Pd(0) species.[4]
Formation of Palladium Black (Catalyst Decomposition) Oxygen in the reaction mixture- Rigorously degas all solvents and purge the reaction vessel with an inert gas.[1][4]
High reaction temperature- Monitor the reaction to determine the optimal temperature that promotes the desired reaction without causing catalyst decomposition.[1]
Impurities in reagents or solvents- Use high-purity, anhydrous solvents and reagents.
Starting Material is Consumed, but Desired Product is Not Formed Protodebromination (replacement of bromine with hydrogen)- This can be caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are anhydrous.
Formation of byproducts- Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide insight into competing reaction pathways.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O, 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium pre-catalyst, the ligand, and the base.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Cross-Coupling Reactions with Sterically Hindered Aryl Bromides.

Cross-Coupling ReactionPalladium SourceLigand TypeTypical Catalyst Loading (mol%)
Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃Buchwald ligands (SPhos, XPhos), NHCs0.5 - 5
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃Buchwald ligands, Josiphos-type ligands1 - 5
HeckPd(OAc)₂, PdCl₂P(t-Bu)₃, P(o-tol)₃1 - 5

Mandatory Visualization

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_ligand Evaluate Ligand Choice check_catalyst->check_ligand No Improvement success Reaction Optimized check_catalyst->success Yield Improves check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) check_ligand->check_conditions No Improvement check_ligand->success Yield Improves side_reactions Investigate Side Reactions check_conditions->side_reactions No Improvement check_conditions->success Yield Improves side_reactions->check_catalyst Identified Issue Requires Re-optimization failure Consult Further Literature side_reactions->failure Complex Issues Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)-OR(L_n) ArPdBr->ArPdOR Ligand Exchange (Base) ArArB [Ar-Pd(II)-Ar'(L_n)]-B(OH)2OR ArPdOR->ArArB Transmetalation (Ar'-B(OH)2) ArAr Ar-Ar' ArArB->ArAr Reductive Elimination ArAr->Pd0 Catalyst Regeneration

References

Troubleshooting failed Grignard formation with 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Formation of 3,5-Diisopropylphenylmagnesium Bromide

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the formation of the Grignard reagent from 3,5-diisopropylbromobenzene. Due to the steric hindrance from the two isopropyl groups, this reaction can be challenging to initiate and may be prone to side reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

Failure to initiate is the most common issue in Grignard synthesis. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the aryl bromide.[1] Additionally, Grignard reagents are highly sensitive to moisture and will not form if there are traces of water in the glassware, solvent, or starting materials.

Key factors preventing initiation include:

  • Inactive Magnesium Surface: The MgO layer is a physical barrier to the reaction.[2]

  • Presence of Water: Grignard reagents are strong bases and react readily with water. All glassware must be scrupulously dried, and anhydrous solvents are essential.[3][4]

  • Impure Reagents: Impurities in the magnesium or the this compound can hinder the reaction.

Q2: What are the visual signs of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable changes in the reaction mixture. These can include:

  • The disappearance of the color of a chemical activator, such as the brown color of iodine.[2]

  • Spontaneous boiling of the solvent at the magnesium surface, especially with low-boiling point ethers like diethyl ether.[2]

  • The appearance of a cloudy, grey, or brownish color in the reaction mixture.[2]

  • A noticeable increase in temperature, as the reaction is exothermic.

Q3: I'm observing a very low yield of my desired product after using the Grignard reagent. What could be the cause?

Low yields can result from incomplete formation of the Grignard reagent or from side reactions that consume it. With a sterically hindered substrate like this compound, the primary side reaction is often Wurtz-type homocoupling.[5]

Common causes for low yields include:

  • Incomplete Reaction: Not all of the magnesium or aryl bromide has reacted.

  • Wurtz Coupling: The formed Grignard reagent can react with the starting this compound to form a biphenyl byproduct (3,3',5,5'-tetraisopropyl-1,1'-biphenyl). This is favored by higher temperatures and high local concentrations of the aryl bromide.[3][5]

  • Reaction with Atmosphere: Exposure to air (oxygen and moisture) will destroy the Grignard reagent.[6]

  • Incorrect Stoichiometry: An inaccurate concentration of the formed Grignard reagent can lead to using an incorrect amount in the subsequent reaction.

Q4: My reaction mixture turned dark brown or black during the Grignard formation. Is this normal?

While a grayish, cloudy appearance is normal, a very dark brown or black color can indicate decomposition or the formation of finely divided metal from side reactions, which may lead to lower yields.[7]

Data Summary: Impact of Conditions on Grignard Formation

The choice of solvent and activation method is critical for successfully forming Grignard reagents from sterically hindered aryl halides. The following table summarizes general trends.

ConditionDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Notes
Boiling Point 34.6 °C66 °CTHF allows for higher reaction temperatures, which can be beneficial for less reactive halides but may increase side reactions.[5]
Solvating Power GoodExcellentTHF is a better solvent for stabilizing the Grignard reagent.[5]
Wurtz Coupling Generally LowerCan be HigherFor some reactive halides, THF can promote more Wurtz coupling compared to Et₂O.[5]
Initiation May require more activationOften easier to initiateThe stronger coordinating ability of THF can facilitate the reaction.
Overall Yield Good to ExcellentGood to ExcellentThe optimal solvent is substrate-dependent. For sterically hindered halides, THF is often preferred.

Experimental Protocols

Protocol 1: General Anhydrous Grignard Reaction Setup

Absolute exclusion of moisture is critical for success.

  • Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, condenser, addition funnel) by flame-drying under vacuum or by heating in an oven at >120°C for several hours. Cool the glassware under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Apparatus Assembly: Assemble the dried glassware promptly. Equip the flask with a magnetic stir bar. Use a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄) or connect it to an inert gas line.

  • Reagent Preparation: Use freshly opened or distilled anhydrous solvents. Ensure the this compound is free of moisture.

Protocol 2: Magnesium Activation with Iodine (I₂)

  • Setup: To the dried flask under an inert atmosphere, add magnesium turnings (typically 1.1-1.2 equivalents relative to the aryl bromide).

  • Activation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun until purple iodine vapors are observed.[8]

  • Initiation: Allow the flask to cool, then add a small portion of the anhydrous solvent (e.g., THF) and a small amount of the this compound solution.

  • Observation: Stir the mixture. The reaction is initiated when the brown color of the iodine disappears and bubbling or gentle reflux is observed.[4][9]

  • Addition: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

Protocol 3: Magnesium Activation with 1,2-Dibromoethane (DBE)

DBE is a highly effective activator as it reacts readily with magnesium to expose a fresh metal surface.[2]

  • Setup: To the dried flask under an inert atmosphere, add magnesium turnings (1.1-1.2 eq.).

  • Solvent Addition: Add a small amount of anhydrous solvent (e.g., THF) to just cover the magnesium turnings.

  • Activation: While stirring, add a few drops of 1,2-dibromoethane via syringe. The evolution of ethylene gas (bubbling) indicates successful activation. Gentle warming can be applied if the reaction does not start.[1][7]

  • Initiation: Once the bubbling from the DBE reaction subsides, add a small portion of the this compound solution to initiate the main reaction.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

Visual Troubleshooting Guides

TroubleshootingWorkflow start Grignard Reaction Fails to Initiate check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous check_activator Has a magnesium activator been used? check_anhydrous->check_activator Yes dry_reagents Flame-dry glassware. Use anhydrous solvents. check_anhydrous->dry_reagents No add_activator Add an activator: - Small I₂ crystal - Few drops of DBE check_activator->add_activator No apply_heat Gently warm the mixture with a heat gun. check_activator->apply_heat Yes dry_reagents->check_anhydrous add_activator->check_activator mechanical_activation Apply mechanical activation: - Crush Mg with glass rod - Use sonication apply_heat->mechanical_activation No success Reaction Initiates apply_heat->success Yes mechanical_activation->success fail Reaction Still Fails: - Check purity of ArBr - Use fresh Mg turnings - Consider Rieke Magnesium mechanical_activation->fail

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

ReactionPathways cluster_desired Desired Pathway: Grignard Formation cluster_side Side Reaction: Wurtz Coupling ArBr 3,5-Diisopropyl- bromobenzene (ArBr) Grignard 3,5-Diisopropylphenyl- magnesium Bromide (ArMgBr) ArBr->Grignard Mg Mg⁰ Mg->Grignard Grignard2 ArMgBr ArBr2 ArBr Wurtz 3,3',5,5'-Tetraisopropyl- 1,1'-biphenyl (Ar-Ar) + MgBr₂ ArBr2->Wurtz Grignard2->Wurtz

Caption: Competing reaction pathways in the synthesis of a hindered Grignard reagent.

References

How to prevent dehalogenation of 3,5-Diisopropylbromobenzene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the dehalogenation of 3,5-diisopropylbromobenzene in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 1,3-diisopropylbenzene. This side reaction reduces the yield of the desired product and introduces a significant impurity that can be difficult to separate due to similar physical properties. The steric hindrance from the two isopropyl groups in this compound can, under certain conditions, make the C-Br bond more susceptible to cleavage, leading to this unwanted outcome.

Q2: What are the primary causes of dehalogenation in cross-coupling reactions involving this compound?

A2: The primary causes of dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed cross-coupling reactions include:

  • Protonolysis: The presence of proton sources, such as water, alcohols, or even the boronic acid/ester reagent itself, can lead to the cleavage of the C-Br bond.

  • β-Hydride Elimination: In reactions involving alkyl coupling partners, β-hydride elimination from the organometallic intermediate can generate a palladium-hydride species, which can then reductively eliminate with the aryl group to form the dehalogenated product.

  • Catalyst and Ligand Choice: The nature of the catalyst and ligand system plays a crucial role. Less sterically hindered or highly reactive catalyst systems can sometimes favor the dehalogenation pathway.

  • Reaction Conditions: Factors such as temperature, choice of base, and solvent can significantly influence the competition between the desired coupling and dehalogenation. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene.

Q3: How can I minimize dehalogenation when performing a Suzuki-Miyaura coupling with this compound?

A3: To minimize dehalogenation in Suzuki-Miyaura coupling of the sterically hindered this compound, consider the following strategies:

  • Ligand Selection: Employ bulky and electron-rich phosphine ligands. Ligands such as AntPhos have been shown to be particularly effective in suppressing the β-hydride elimination-reduction pathway that leads to dehalogenation.

  • Control of Proton Sources: Ensure anhydrous reaction conditions to the extent possible. Studies have indicated that the boronic ester can be a significant proton source for dehalogenation.

  • Choice of Base: Use a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong alkoxide bases.

  • Solvent Selection: Aprotic solvents like toluene are generally preferred over ethereal solvents like dioxane or polar aprotic solvents like DMF.

Troubleshooting Guides

Issue: Significant Formation of 1,3-Diisopropylbenzene in a Suzuki-Miyaura Coupling

If you are observing a high percentage of the dehalogenated byproduct, 1,3-diisopropylbenzene, in your Suzuki-Miyaura coupling reaction with this compound, follow this troubleshooting workflow:

G start High Dehalogenation Observed ligand Step 1: Evaluate Ligand - Are you using a bulky, electron-rich ligand? - Consider switching to AntPhos or BI-DIME. start->ligand conditions Step 2: Assess Reaction Conditions - Is the reaction temperature too high? - Are you using an appropriate aprotic solvent (e.g., toluene)? ligand->conditions If dehalogenation persists base Step 3: Re-evaluate Base - Is a strong base being used? - Switch to a weaker inorganic base like K3PO4 or Cs2CO3. conditions->base If dehalogenation persists reagents Step 4: Check Reagent Quality - Are your boronic acid/ester and solvent dry? - The boronic ester can be a proton source. base->reagents If dehalogenation persists success Dehalogenation Minimized reagents->success Problem Resolved

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

Issue: Low Yield in Kumada Coupling due to Side Reactions

When performing a Kumada coupling with the Grignard reagent of this compound, low yields of the desired product are often accompanied by the formation of 1,3-diisopropylbenzene (from dehalogenation) and homocoupling products.

G start Low Yield in Kumada Coupling temp_conc Step 1: Control Temperature & Concentration - Maintain low temperature during Grignard formation and coupling. - Add the Grignard reagent slowly to the reaction mixture. start->temp_conc catalyst Step 2: Optimize Catalyst System - Use a Ni or Pd catalyst with a bulky ligand (e.g., dppf). - Ligandless NiCl2 can also be effective at low temperatures. temp_conc->catalyst If side products persist solvent Step 3: Choose Appropriate Solvent - Anhydrous THF or diethyl ether are standard. - Ensure strict anhydrous conditions. catalyst->solvent If side products persist success Improved Yield solvent->success Problem Resolved

Caption: Troubleshooting guide for improving yield in Kumada coupling reactions.

Data Presentation

The following table summarizes the impact of ligand choice on the outcome of the Suzuki-Miyaura coupling of a sterically hindered aryl bromide, providing a quantitative comparison of product and byproduct yields.

LigandCatalystBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenated Product Yield (%)
BI-DIME Pd₂(dba)₃K₃PO₄Toluene110123160
AntPhos Pd₂(dba)₃K₃PO₄Toluene110128510

Data adapted from a study on the coupling of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid, a system with comparable steric hindrance.

Experimental Protocols

Protocol for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of this compound

This protocol is based on conditions found to be effective for sterically demanding aryl-alkyl Suzuki-Miyaura couplings.

Materials:

  • This compound

  • Alkylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • AntPhos ligand

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1 mol%) and AntPhos (2.2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • To this catalyst mixture, add this compound (1.0 equiv), the alkylboronic acid (1.5 equiv), and finely ground, anhydrous K₃PO₄ (3.0 equiv).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing pathways in a palladium-catalyzed cross-coupling reaction that can lead to either the desired product or the dehalogenated byproduct.

G cluster_0 Catalytic Cycle Ar-Pd(II)-L Ar-Pd(II)-X (Oxidative Addition Product) Desired Product Desired Product Ar-Pd(II)-L->Desired Product Reductive Elimination (with Coupling Partner) Dehalogenated Product Dehalogenated Product Ar-Pd(II)-L->Dehalogenated Product Protonolysis or β-Hydride Elimination/ Reductive Elimination Pd(0)L Pd(0)L (Active Catalyst) Desired Product->Pd(0)L Dehalogenated Product->Pd(0)L Ar-Br 3,5-Diisopropyl- bromobenzene Ar-Br->Ar-Pd(II)-L Oxidative Addition

Caption: Competing pathways in Pd-catalyzed cross-coupling of this compound.

Challenges in the scale-up synthesis of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Diisopropylbromobenzene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two main stages of the synthesis: Friedel-Crafts diisopropylation of benzene to form 1,3-diisopropylbenzene, and the subsequent regioselective bromination.

Stage 1: Friedel-Crafts Diisopropylation of Benzene

Issue 1: Low Yield of 1,3-Diisopropylbenzene and Formation of Multiple Isomers

  • Question: My Friedel-Crafts reaction is producing a low yield of the desired 1,3-diisopropylbenzene (m-DIPB) and a high percentage of ortho- and para-isomers. How can I improve the selectivity for the meta isomer?

  • Answer: The formation of a mixture of diisopropylbenzene isomers is a common challenge due to the ortho-, para-directing nature of the first isopropyl group. While direct alkylation often favors the para isomer, optimizing reaction conditions can influence the isomer ratio.

    • Catalyst Choice: While aluminum chloride (AlCl₃) is a common catalyst, other Lewis acids or solid acid catalysts (e.g., zeolites) can offer different selectivities.[1]

    • Temperature Control: Reaction temperature is critical. Running the reaction at a controlled temperature, typically in the range of 65-115°C, can influence the isomer distribution.[2] At lower temperatures, there may be an increase in the ortho-isomer, which is difficult to separate from the meta-isomer by distillation.[2]

    • Isomerization/Transalkylation: A common industrial strategy is to isomerize the unwanted ortho- and para-isomers to the desired meta-isomer in a separate step. This is often achieved by treating the isomer mixture with a catalyst like AlCl₃ at elevated temperatures.[3] Transalkylation with benzene can also be employed to convert polyisopropylbenzenes back to diisopropylbenzenes.

Issue 2: Significant Formation of Triisopropylbenzene and Other Polyalkylated Byproducts

  • Question: My reaction mixture contains a large amount of triisopropylbenzene. How can I minimize this over-alkylation?

  • Answer: Polyalkylation is a known limitation of Friedel-Crafts alkylation, as the product is often more reactive than the starting material.

    • Stoichiometry Control: Use a molar excess of benzene relative to propylene to increase the probability of the electrophile reacting with benzene rather than the diisopropylbenzene product.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of polyalkylation. However, this must be balanced with achieving a reasonable conversion rate.

    • Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity. Using a minimal effective amount of catalyst can help to control the reaction.

Issue 3: Low or No Reaction Conversion

  • Question: The Friedel-Crafts alkylation is not proceeding, or the conversion is very low. What are the potential causes?

  • Answer: Low or no conversion in a Friedel-Crafts reaction is often due to issues with the catalyst or reagents.

    • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[4] Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Impure Reagents: Impurities in the benzene or propylene feed can poison the catalyst. Ensure high-purity starting materials are used.

Stage 2: Regioselective Bromination of 1,3-Diisopropylbenzene

Issue 4: Low Yield of this compound and Formation of Other Bromo-isomers

  • Question: The bromination of 1,3-diisopropylbenzene is giving a low yield of the desired 3,5-isomer and a mixture of other brominated products. How can I improve the regioselectivity?

  • Answer: The two isopropyl groups in 1,3-diisopropylbenzene are ortho-, para-directing, activating positions 2, 4, and 6 for electrophilic aromatic substitution. The target position (5) is sterically hindered.

    • Choice of Brominating Agent: For sterically hindered and less reactive positions, standard brominating agents like Br₂ with FeBr₃ may not be optimal. Consider using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid, which can be effective for brominating deactivated aromatic rings.[5][6]

    • Reaction Conditions: The reaction conditions, including temperature and reaction time, will need to be carefully optimized. For deactivated substrates, higher temperatures may be required.

    • Steric Hindrance: The significant steric hindrance at the 5-position is a major challenge. It is possible that direct bromination to achieve high selectivity for the 3,5-isomer is inherently difficult. Alternative synthetic routes may need to be considered if selectivity cannot be achieved.

Issue 5: Formation of Polybrominated Byproducts

  • Question: I am observing di- and tri-brominated species in my product mixture. How can I prevent this?

  • Answer: Polybromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.

    • Control of Stoichiometry: Use a controlled amount of the brominating agent, typically a slight excess (e.g., 1.1 equivalents), to favor monobromination.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like GC-MS or TLC to stop the reaction once the desired product is formed and before significant polybromination occurs.

Issue 6: Difficult Purification of the Final Product

  • Question: I am having difficulty purifying this compound from the reaction mixture. What methods are recommended for scale-up?

  • Answer: The purification strategy will depend on the nature of the impurities.

    • Fractional Distillation: If the main impurities are isomeric diisopropylbenzenes or unreacted starting material, fractional distillation under reduced pressure can be effective. However, separating isomers with close boiling points can be challenging.[7]

    • Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification method for removing isomeric and other impurities.

    • Chromatography: For high-purity requirements, preparative chromatography may be necessary, although this can be expensive and time-consuming for large-scale synthesis.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most logical synthetic route involves a two-step process:

  • Friedel-Crafts Diisopropylation: Benzene is reacted with propylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 1,3-diisopropylbenzene.[9]

  • Regioselective Bromination: 1,3-Diisopropylbenzene is then brominated at the 5-position. Due to the directing effects of the isopropyl groups, this step presents a significant challenge in achieving high regioselectivity.

Q2: What are the expected byproducts in the Friedel-Crafts diisopropylation step?

A2: The primary byproducts are the other isomers of diisopropylbenzene (ortho- and para-), as well as polyalkylated products such as 1,3,5-triisopropylbenzene.[10]

Q3: Why is it difficult to obtain pure 1,3-diisopropylbenzene?

A3: The ortho- and meta-isomers of diisopropylbenzene have very close boiling points, making their separation by fractional distillation challenging on a large scale.[11]

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the different isomers of diisopropylbenzene and the various brominated products. It can also be used for quantitative analysis to determine the purity of the final product.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of the reaction mixture and the final product, especially for less volatile impurities.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

Quantitative Data

ParameterFriedel-Crafts DiisopropylationRegioselective BrominationReference
Typical Isomer Distribution (DIPB) m-DIPB: ~34%, p-DIPB: ~65%, o-DIPB: ~1%N/A[4]
Yield (1,3-DIPB after isomerization) Can be improved to >95% of the DIPB mixtureN/A[15]
Purity (this compound) N/A>98% (achievable with proper purification)[16]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diisopropylbenzene (with Isomerization)

Materials:

  • Benzene (anhydrous)

  • Propylene

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Alkylation: In a dried, inert-atmosphere reactor, charge anhydrous benzene and anhydrous aluminum chloride. Cool the mixture and slowly introduce propylene gas with vigorous stirring, maintaining the reaction temperature between 40-70°C.

  • Workup: After the reaction is complete (monitored by GC), quench the reaction by slowly adding it to a mixture of ice and hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Distillation: Remove the excess benzene by distillation. The resulting mixture of diisopropylbenzene isomers is then subjected to fractional distillation to remove the bulk of the para-isomer.

  • Isomerization: The fraction enriched in ortho- and meta-diisopropylbenzene is treated with a catalytic amount of aluminum chloride and heated to promote isomerization to an equilibrium mixture, which is richer in the meta-isomer.

  • Final Purification: The isomerized mixture is worked up as before and purified by fractional distillation to yield 1,3-diisopropylbenzene.

Protocol 2: Synthesis of this compound

Materials:

  • 1,3-Diisopropylbenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (for extraction)

  • Sodium sulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a reactor equipped for aggressive reagents, charge 1,3-diisopropylbenzene and concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Bromination: Slowly add N-bromosuccinimide in portions, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by GC-MS).

  • Workup: Carefully pour the reaction mixture onto ice. Extract the product with dichloromethane.

  • Quenching and Neutralization: Wash the organic layer with a sodium sulfite solution to remove any unreacted bromine, followed by water and a sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_alkylation Stage 1: Friedel-Crafts Diisopropylation cluster_purification1 Purification & Isomerization cluster_bromination Stage 2: Bromination cluster_purification2 Final Purification Benzene Benzene Alkylation Alkylation Reactor Benzene->Alkylation Propylene Propylene Propylene->Alkylation AlCl3 AlCl₃ (catalyst) AlCl3->Alkylation Isomer_Mixture o, m, p-DIPB Mixture Alkylation->Isomer_Mixture Distillation1 Fractional Distillation Isomer_Mixture->Distillation1 m_o_DIPB m/o-DIPB Enriched Distillation1->m_o_DIPB Lower boiling fraction p_DIPB p-DIPB Distillation1->p_DIPB Higher boiling fraction Isomerization Isomerization m_o_DIPB->Isomerization m_DIPB 1,3-Diisopropylbenzene Isomerization->m_DIPB Bromination Bromination Reactor m_DIPB->Bromination NBS NBS / H₂SO₄ NBS->Bromination Crude_Product Crude 3,5-Diisopropyl- bromobenzene Bromination->Crude_Product Purification Distillation / Crystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Alkylation Start Low Yield of m-DIPB? Check_Isomers High o/p Isomer Ratio? Start->Check_Isomers Yes Check_Byproducts High Polyalkylation? Start->Check_Byproducts No Sol_Isomerize Action: Isomerize o/p isomers to m-DIPB Check_Isomers->Sol_Isomerize Yes Sol_Temp Action: Optimize Temperature Check_Isomers->Sol_Temp No Check_Conversion Low Conversion? Check_Byproducts->Check_Conversion No Sol_Stoichiometry Action: Increase Benzene:Propylene Ratio Check_Byproducts->Sol_Stoichiometry Yes Sol_Anhydrous Action: Ensure Anhydrous Conditions Check_Conversion->Sol_Anhydrous Yes

References

Removal of unreacted 3,5-Diisopropylbromobenzene from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 3,5-Diisopropylbromobenzene from Product Mixtures

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for the effective removal of unreacted this compound from reaction mixtures.

Troubleshooting Guide

Question: How do I select the most effective method to purify my product from this compound?

Answer: The optimal purification strategy depends on the physical properties of your desired product relative to the starting material, this compound. This workflow outlines a decision-making process to help you select the best technique.

PurificationWorkflow Purification Decision Workflow start Crude Product Mixture (contains this compound) q_physical_state What is the physical state of your desired product? start->q_physical_state q_solubility Can you find a solvent where product solubility is high when hot and low when cold, while the starting material remains soluble? q_physical_state->q_solubility Solid q_boiling_point Is the boiling point difference > 25 °C and is the product thermally stable? q_physical_state->q_boiling_point Liquid / Oil m_recrystallization Recrystallization end_purified Purified Product m_recrystallization->end_purified m_distillation Fractional Distillation m_distillation->end_purified m_chromatography Column Chromatography m_chromatography->end_purified m_extraction Preliminary Step: Acid-Base Extraction q_polarity Is your product significantly more polar than the starting material? m_extraction->q_polarity q_solubility->m_recrystallization Yes q_functional_group Does your product have an acidic or basic functional group? q_solubility->q_functional_group No q_boiling_point->m_distillation Yes q_boiling_point->q_functional_group No q_polarity->m_chromatography Yes problem_similar_polarity Challenge: Similar Polarity Consider Reversed-Phase or Alumina Chromatography q_polarity->problem_similar_polarity No q_functional_group->m_extraction Yes q_functional_group->q_polarity No

Caption: Workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What key physical properties of this compound should I consider for purification?

A1: Understanding the properties of this compound is crucial for planning its separation from your product.

PropertyValue / DescriptionImplication for Purification
Molecular Weight 241.17 g/mol [1]Standard molecular weight for an aromatic compound.
Physical State Colorless to brown liquid[2]Rules out simple filtration; suggests distillation or chromatography.
Boiling Point Data not consistently available in public databases. However, related structures like 1-bromo-3,5-dimethylbenzene boil at ~214°C. The boiling point is expected to be significantly above 200°C.Fractional distillation is a viable option if your product has a boiling point that is at least 25°C different and is thermally stable.
Polarity Very non-polar. It has a calculated LogP of 4.6959 and a Topological Polar Surface Area (TPSA) of 0 Ų.[3]It will elute very quickly from a normal-phase (silica gel) column using non-polar solvents (e.g., hexane). This makes column chromatography an excellent choice if your product is more polar. It will remain in the organic layer during an aqueous acid-base extraction.
Solubility Soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane. Insoluble in water.This allows for a wide range of solvent systems for chromatography and extraction.

Q2: My product and the unreacted starting material have very similar polarities and co-elute on a silica gel TLC plate. What are my options?

A2: This is a common and challenging purification problem. Here are several strategies to try:

  • Optimize Column Chromatography:

    • Solvent System: Switch to a less polar solvent system (e.g., pure hexanes or heptane) to try and force a separation. Sometimes, very subtle polarity differences can be exploited.[4]

    • Stationary Phase: Change the stationary phase. If you are using silica gel (which is acidic), try using neutral or basic alumina.[5]

    • Reversed-Phase Chromatography: Use a non-polar stationary phase (like C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water). In this setup, the non-polar this compound will be retained more strongly than a more polar product.[5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer much higher resolution than flash chromatography and may be able to separate compounds with very similar properties.[6]

  • Chemical Derivatization: If possible, temporarily convert your product into a much more polar derivative (e.g., by reacting a hydroxyl group to form an ester with a charged moiety). After purification, the protecting group can be removed.

Q3: Is it possible to use a chemical scavenger to remove the unreacted aryl bromide?

A3: Yes, this is a more advanced but effective technique. The strategy involves adding a reagent that selectively reacts with the unreacted electrophile (this compound) to form a new compound that is easily removed. For example, a scavenger with a nucleophilic group and a water-solubilizing group can be used. After reaction, the resulting adduct can be easily removed with a simple aqueous wash, simplifying purification.

Comparison of Purification Methods

MethodPrinciple of SeparationBest For...AdvantagesDisadvantages
Column Chromatography Differential adsorption onto a solid stationary phase based on polarity .[7]Most mixtures where the product and starting material have different polarities.Highly versatile; can be applied to a wide range of compounds; effective for small to medium scales.Can be time-consuming and may require large volumes of solvent; sample may decompose on acidic silica gel.[8]
Recrystallization Difference in solubility of the solid product in a solvent at different temperatures.Purifying solid products from soluble impurities.Can yield very pure material; relatively inexpensive and scalable.Finding a suitable solvent can be difficult and time-consuming; not applicable for oils or liquids.
Fractional Distillation Separation of liquids based on differences in boiling point .[9]Purifying liquid products that are thermally stable and have a boiling point difference of >25°C from the impurity.Excellent for large-scale purification; can be very efficient for suitable compounds.Requires a significant boiling point difference; not suitable for thermally sensitive compounds.[9]
Acid-Base Extraction Difference in acidic/basic properties .Separating acidic or basic products from the neutral this compound.Fast, simple, and excellent for initial workup; easily scalable.Only applicable if the product has an ionizable functional group; often requires a final purification step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Normal Phase)

This protocol assumes the desired product is significantly more polar than this compound.

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of ~0.2-0.4, while the this compound spot runs near the solvent front (Rf > 0.8).

  • Column Packing:

    • Secure a glass chromatography column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product mixture in a minimal amount of a volatile solvent (like dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude mixture, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[10]

    • Carefully add the sample to the top of the column.[10]

  • Elution:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Begin collecting fractions. The non-polar this compound will elute first.

    • Monitor the collected fractions by TLC to identify which ones contain your product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is for instances where the desired product is a solid at room temperature.

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at room temperature, while this compound remains soluble even when cold. Test small batches with solvents like hexanes, heptane, or ethanol/water mixtures.

  • Dissolution: Place the crude solid mixture in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Improving the stability of organometallic intermediates of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability and handling of organometallic intermediates derived from 3,5-diisopropylbromobenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and use of 3,5-diisopropylphenylmagnesium bromide (a Grignard reagent) and 3,5-diisopropylphenyllithium (an organolithium reagent).

Issue 1: Grignard Reaction Fails to Initiate

Symptoms:

  • No exotherm (heat generation) is observed after adding the initial amount of this compound.

  • The magnesium turnings remain shiny and unreacted.

  • If using an iodine crystal as an activator, its characteristic brown/purple color persists.[1][2]

Possible Causes and Solutions:

CauseSolutionEfficacy
Magnesium Oxide Layer A passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[2]
Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh surface.High
Chemical Activation (Iodine): Add a single, small crystal of iodine to the flask containing the magnesium turnings. The disappearance of the iodine color indicates activation.[1][2]High
Chemical Activation (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. The evolution of ethylene gas bubbles signifies an activated magnesium surface.Very High
Presence of Water Traces of moisture in the glassware or solvent will quench the Grignard reagent as it forms.
Flame-Dry Glassware: Thoroughly flame-dry all glassware under a vacuum or a stream of inert gas (e.g., argon or nitrogen) and allow it to cool under an inert atmosphere before use.High
Use Anhydrous Solvents: Ensure that solvents like tetrahydrofuran (THF) or diethyl ether are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or are from a freshly opened bottle of anhydrous grade solvent.High
Low Reactivity The steric hindrance from the two isopropyl groups can slow down the reaction.
Gentle Warming: Gently warm a small portion of the reaction mixture. Be prepared to cool the reaction if it initiates vigorously.Moderate
Sonication: Use an ultrasonic bath to promote the reaction at the magnesium surface.[3]Moderate

G cluster_start Reaction Initiation cluster_check Check for Initiation cluster_troubleshoot Troubleshooting Steps cluster_proceed Reaction Progression Start Add initial this compound to Mg turnings Check Exotherm observed? Start->Check Activate Activate Mg: - Crush turnings - Add I2 or 1,2-dibromoethane Check->Activate No Proceed Slowly add remaining This compound Check->Proceed Yes Dry Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvent Activate->Dry Warm Gentle Warming Dry->Warm Warm->Start

Issue 2: Low Yield of Organometallic Intermediate

Symptoms:

  • Titration of the Grignard or organolithium solution indicates a lower than expected concentration.[2]

  • Subsequent reactions with electrophiles result in poor yields of the desired product.

Possible Causes and Solutions:

CauseSolutionImpact on Yield
Side Reaction: Wurtz-Type Coupling Formation of 3,3',5,5'-tetraisopropylbiphenyl as a byproduct consumes the starting material and the organometallic reagent.[4]
Slow Addition: Add the this compound solution dropwise to maintain a gentle reflux and avoid high local concentrations.[4]Significant Improvement
Solvent Choice: For Grignard reagents, diethyl ether may sometimes give lower Wurtz coupling compared to THF for sterically hindered halides.[4]Moderate Improvement
Incomplete Reaction Not all of the magnesium or aryl halide has reacted.
Sufficient Reaction Time: Allow the reaction to stir for an adequate duration after the addition of the aryl halide is complete (e.g., 2-4 hours).Moderate Improvement
Temperature Control: Maintain a gentle reflux throughout the reaction to ensure a sufficient reaction rate without promoting side reactions.Moderate Improvement
Degradation of the Intermediate Organometallic reagents are sensitive to air and moisture.
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., argon) at all times.[5]Significant Improvement

G cluster_formation Formation cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction A This compound (Ar-Br) C Desired Organometallic (Ar-M, M=MgBr or Li) A->C + Mg or 2 Li D Wurtz Coupling Byproduct (Ar-Ar) A->D B Mg or 2 Li B->C C->D + Ar-Br F Desired Product (Ar-E) C->F E Reaction with Electrophile (E+) E->F

Frequently Asked Questions (FAQs)

Q1: Which intermediate is more stable: 3,5-diisopropylphenylmagnesium bromide or 3,5-diisopropylphenyllithium?

Organolithium reagents are generally more reactive and less stable than their Grignard counterparts.[6] Therefore, 3,5-diisopropylphenylmagnesium bromide is expected to be more stable in solution over time. The increased reactivity of organolithium compounds also makes them more susceptible to side reactions if not handled at low temperatures.[7]

Q2: What is the best solvent for preparing 3,5-diisopropylphenylmagnesium bromide: THF or diethyl ether?

Both tetrahydrofuran (THF) and diethyl ether are suitable solvents. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can be advantageous for initiating reactions with sterically hindered halides like this compound. The higher solvating power of THF can also help to stabilize the Grignard reagent. However, for some sterically hindered Grignard preparations, diethyl ether may result in less Wurtz coupling byproduct.[4] The optimal choice may depend on the specific application.

Q3: My reaction mixture turned dark brown/black. Is this normal?

A cloudy, grey, or light brown appearance is typical for a Grignard reagent solution. A very dark brown or black color may indicate decomposition, possibly due to overheating or the presence of impurities.[2] It is crucial to control the reaction temperature by adjusting the addition rate of the this compound.

Q4: How can I determine the concentration of my organometallic intermediate solution?

The concentration of freshly prepared Grignard or organolithium reagents should be determined by titration before use. A common method for Grignard reagents involves titration against a solution of iodine in the presence of lithium chloride until the brown color of iodine disappears.[8] For both types of reagents, titration with a known concentration of a non-hygroscopic acid like diphenylacetic acid using a colorimetric indicator is also a reliable method.[9]

Q5: Can I store solutions of these organometallic intermediates?

While it is always best to use these reagents immediately after preparation, they can be stored for short periods. Solutions should be stored under a positive pressure of an inert gas (argon is preferred) in a sealed, dry container at low temperatures (2-8 °C). The stability is highly dependent on the exclusion of air and moisture. Due to its higher reactivity, 3,5-diisopropylphenyllithium will likely have a shorter shelf-life than the corresponding Grignard reagent.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diisopropylphenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • This compound (1.0 eq)

  • Iodine (1 small crystal, optional)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.

  • Add the magnesium turnings to the hot flask and briefly heat under a stream of inert gas, then allow to cool.

  • Add a small portion of anhydrous THF to the flask to cover the magnesium.

  • Dissolve the this compound in anhydrous THF and add this solution to the dropping funnel.

  • Add a small amount (approx. 10%) of the bromide solution to the magnesium suspension. If the reaction does not initiate (no exotherm), add one small crystal of iodine and gently warm the mixture.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 2-4 hours to ensure complete reaction.

  • The resulting grey-brown solution is the Grignard reagent, which should be used immediately or after titration to determine its concentration.

Protocol 2: Synthesis of 3,5-Diisopropylphenyllithium via Lithium-Halogen Exchange

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.0-1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolve the this compound in anhydrous THF or diethyl ether and add it to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium or t-butyllithium solution dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • The resulting solution contains 3,5-diisopropylphenyllithium and should be used immediately at low temperature.

Data Presentation

Table 1: Illustrative Yields for 3,5-Diisopropylphenylmagnesium Bromide Synthesis

SolventTemperature (°C)Addition Time (min)Reaction Time (hr)Titrated Yield (%)
Diethyl Ether35 (reflux)602~75-85
THF66 (reflux)602~80-90
THF25 (room temp)904~70-80

Note: These are representative yields for aryl Grignard reagents and may vary based on specific experimental conditions and the purity of reagents.

Table 2: Comparison of Organometallic Intermediates

Property3,5-Diisopropylphenylmagnesium Bromide3,5-Diisopropylphenyllithium
Relative Reactivity Less reactiveMore reactive[6]
Relative Basicity Strong baseVery strong base
Typical Synthesis Temp. Room temp to 66 °C-78 °C[7]
Relative Stability More stable in solutionLess stable, prone to degradation
Common Side Reactions Wurtz coupling[4]Reaction with solvent (at higher temps)

Visualizations

G cluster_grignard Grignard Reagent Formation cluster_lithium Organolithium Formation ArBr1 This compound Mg Mg(0) Solvent1 Anhydrous Ether or THF ArMgBr 3,5-Diisopropylphenyl- magnesium Bromide ArBr2 This compound BuLi n-BuLi or t-BuLi Solvent2 Anhydrous Ether or THF (-78 °C) ArLi 3,5-Diisopropylphenyllithium

References

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving the sterically hindered substrate, 3,5-diisopropylbromobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The two isopropyl groups in the meta positions to the bromine atom create significant steric hindrance around the reaction center. This bulkiness can impede the approach of reagents and catalysts, slowing down or completely inhibiting reactions that proceed smoothly with less substituted aryl bromides.

Q2: What are the most common side reactions observed when using this compound?

A2: Common side reactions include hydrodehalogenation (replacement of bromine with a hydrogen atom), homocoupling of coupling partners, and in the case of Grignard reagent formation, Wurtz coupling. These side reactions are often promoted by high temperatures and can become competitive when the desired reaction is slow due to steric hindrance.[1][2]

Q3: Can I use standard reaction conditions for cross-coupling reactions with this substrate?

A3: It is unlikely that standard conditions will be effective. The steric hindrance of this compound necessitates the use of specialized, bulky, and electron-rich ligands, carefully selected bases and solvents, and often higher reaction temperatures to achieve reasonable yields.[3][4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no conversion of this compound.

This is a common problem stemming from the difficulty of the palladium catalyst to undergo oxidative addition to the sterically hindered carbon-bromine bond.

Troubleshooting Steps:

  • Optimize Catalyst and Ligand:

    • Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often ineffective. Switch to bulky biarylphosphine ligands such as SPhos, XPhos, or t-BuXPhos, which are designed to facilitate reactions with sterically demanding substrates.[5][6]

    • Consider Pre-catalysts: Using a pre-formed palladium catalyst can sometimes give more consistent results than generating the active catalyst in situ.

  • Select the Appropriate Base and Solvent:

    • Base Selection: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good choices.[4][5] Stronger bases like sodium tert-butoxide can also be effective but may promote side reactions.

    • Solvent Choice: Anhydrous, deoxygenated solvents are crucial. Toluene and 1,4-dioxane are commonly used and effective for these types of couplings.[4][7]

  • Increase Reaction Temperature:

    • Due to the high activation energy barrier, higher temperatures (e.g., 80-110 °C) are typically necessary.[3] Monitor for substrate or product decomposition at elevated temperatures.

Illustrative Data: Suzuki-Miyaura Coupling of Hindered Aryl Bromides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>90
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1102485-95
2-Methylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF902080-90
Note: This data is representative for sterically hindered aryl bromides and may require optimization for this compound.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low/No Conversion in Suzuki-Miyaura Coupling catalyst Optimize Catalyst/Ligand start->catalyst conditions Adjust Reaction Conditions start->conditions side_reactions Check for Side Reactions start->side_reactions ligand Use Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand precatalyst Use a Pre-catalyst catalyst->precatalyst base Select Strong, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) conditions->base solvent Use Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) conditions->solvent temperature Increase Temperature (80-110 °C) conditions->temperature hydrodehalogenation Hydrodehalogenation? side_reactions->hydrodehalogenation homocoupling Homocoupling? side_reactions->homocoupling success Successful Coupling ligand->success precatalyst->success base->success solvent->success temperature->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

Issue: Poor yield of the desired N-aryl product.

Similar to Suzuki-Miyaura coupling, the steric hindrance of this compound can make C-N bond formation difficult.

Troubleshooting Steps:

  • Ligand Selection is Critical:

    • Employ bulky, electron-rich dialkylbiaryl phosphine ligands. For primary amines, ligands like XPhos and BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.[9][10]

  • Optimize the Base:

    • Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[3][10] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or lithium hexamethyldisilazide (LHMDS) can be used, though this may require higher temperatures.[3][10]

  • Solvent and Temperature:

    • Anhydrous, deoxygenated toluene or 1,4-dioxane are standard solvents.[3][7]

    • Elevated temperatures (90-110 °C) are typically necessary to overcome the steric barrier.[9]

Illustrative Data: Buchwald-Hartwig Amination of Hindered Aryl Bromides

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885-95
MorpholinePd(OAc)₂ (2)RuPhos (4)LHMDSDioxane1102475-85
n-Hexylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2.5)K₃PO₄Toluene1002080-90
Note: This data is representative for sterically hindered aryl bromides and may require optimization for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[10]

Buchwald_Hartwig_Workflow start Start: Buchwald-Hartwig Amination with this compound setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add Reagents: Aryl Bromide, Amine, Pd Precatalyst, Ligand, Base setup->reagents solvent 3. Add Anhydrous, Deoxygenated Solvent reagents->solvent reaction 4. Heat Reaction (90-110 °C) solvent->reaction monitoring 5. Monitor Progress (TLC, GC-MS) reaction->monitoring workup 6. Workup and Purification monitoring->workup product Desired N-Aryl Product workup->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Grignard Reagent Formation

Issue: Difficulty initiating the Grignard reaction or low yield of the Grignard reagent.

The formation of a Grignard reagent from the sterically hindered this compound can be sluggish.

Troubleshooting Steps:

  • Activate the Magnesium:

    • Ensure the magnesium turnings are fresh and dry. Activating the surface by crushing the magnesium turnings in situ with a glass rod or adding a small crystal of iodine can help initiate the reaction.[11][12]

  • Solvent Choice:

    • Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents. THF is a stronger Lewis base and can sometimes facilitate the reaction better than diethyl ether.[11][13]

  • Initiation Techniques:

    • A small amount of a more reactive halide, such as 1,2-dibromoethane, can be added to clean the magnesium surface and initiate the reaction.

    • Gentle heating can be applied to start the reaction, but be cautious as the reaction is exothermic once it begins.[11][13]

  • Minimize Side Reactions:

    • Slow, dropwise addition of the this compound solution to the magnesium suspension can help to control the local concentration and minimize the formation of the Wurtz coupling byproduct (biphenyl derivative).[1][12]

Experimental Protocol: General Procedure for Grignard Reagent Formation

  • Flame-dry all glassware and allow to cool under a stream of inert gas.

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 mmol).

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add a small portion of the aryl bromide solution to the magnesium turnings.

  • If the reaction does not start (indicated by gentle refluxing and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is typically used immediately in the next step of the synthesis.

Grignard_Troubleshooting start Grignard Formation Issues initiation No Reaction Initiation start->initiation low_yield Low Yield start->low_yield activate_mg Activate Magnesium (Iodine, Crushing) initiation->activate_mg solvent Use Anhydrous THF initiation->solvent initiator Add Initiator (e.g., 1,2-dibromoethane) initiation->initiator slow_addition Slow, Dropwise Addition of Aryl Bromide low_yield->slow_addition dry_conditions Ensure Rigorously Dry Conditions low_yield->dry_conditions success Successful Grignard Formation activate_mg->success solvent->success initiator->success slow_addition->success dry_conditions->success

Caption: Troubleshooting guide for Grignard reagent formation with this compound.

Alternative Strategy: Directed ortho-Lithiation

For certain transformations, a directed ortho-lithiation approach may be more effective than cross-coupling or Grignard reactions. This involves introducing a directing metalation group (DMG) onto the aromatic ring, which can then direct deprotonation at an adjacent position. While this compound itself does not have a strong DMG, this strategy is worth considering for derivatives.

Key Principles:

  • Directing Groups: Functional groups containing heteroatoms (e.g., -OMe, -CONR₂, -SO₂NR₂) can direct an organolithium base to deprotonate the ortho position.

  • Organolithium Base: A strong, non-nucleophilic base like n-butyllithium or sec-butyllithium, often in the presence of an additive like TMEDA, is used.

  • Electrophilic Quench: The resulting aryllithium species can be quenched with a variety of electrophiles to introduce a new functional group.

References

Validation & Comparative

A Comparative Guide to Characterization Techniques for 3,5-Diisopropylbromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical techniques for the characterization of 3,5-Diisopropylbromobenzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation, purity assessment, and quality control of these compounds.

Introduction

This compound is a substituted aromatic halide often used as a building block in organic synthesis. Its derivatives are key intermediates in the development of pharmaceuticals and advanced materials. Accurate and thorough characterization is critical to confirm the identity, purity, and structure of these molecules. This guide outlines and compares the most effective spectroscopic and chromatographic methods for this purpose, providing quantitative data and detailed experimental protocols.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Comparison of NMR Data for Isopropylbromobenzene Isomers

CompoundTechniqueChemical Shift (δ) ppm
1,4-Diisopropylbenzene ¹H NMR7.15 (s, 4H, Ar-H), 2.87 (sept, 2H, CH), 1.23 (d, 12H, CH₃)[1]
1-Bromo-2,4,6-triisopropylbenzene ¹H NMR7.13 (s, 2H, Ar-H), 3.51 (sept, 2H, o-CH), 2.91 (sept, 1H, p-CH), 1.30 (d, 12H, o-CH₃), 1.27 (d, 6H, p-CH₃)[2]
Generic Bromobenzene Derivative ¹³C NMRChemical shifts referenced to residual solvent peak (e.g., chloroform at 77 ppm).[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 300-600 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Comparison of Mass Spectrometry Data

CompoundTechniqueKey m/z Values (Relative Intensity)Molecular Weight
1-Bromo-2-isopropylbenzene Electron Ionization (EI)198/200 (M⁺, ~40%), 183/185 ([M-CH₃]⁺, 100%), 104 (35%)[4]199.09 g/mol [4]
1-Bromo-4-isopropylbenzene Electron Ionization (EI)198/200 (M⁺, ~50%), 183/185 ([M-CH₃]⁺, 100%), 104 (30%)[5]199.09 g/mol [5]
This compound N/A (Computed)N/A241.17 g/mol [6]

Note: The presence of bromine is indicated by a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Separation:

    • Column: Use a nonpolar capillary column (e.g., 5% phenyl-dimethylpolysiloxane).[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.[4][5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparison of IR Absorption Bands

Functional Group / VibrationTypical Wavenumber (cm⁻¹)Expected for Bromobenzene Derivatives
Aromatic C-H Stretch 3100-3000Present[9]
Aliphatic C-H Stretch (isopropyl) 3000-2850Present
Aromatic C=C Stretch 1600-1450Present, pattern can indicate substitution[9]
C-Br Stretch 750-500Present, can be affected by interactions with other vibrations[10]
Substitution Pattern (Out-of-plane bend) 900-675Bands in this region are characteristic of the substitution pattern on the benzene ring.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[11] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[12] Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes.[12]

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating components in a mixture and assessing the purity of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. Reversed-phase HPLC is commonly used for aromatic compounds.

Alternative HPLC Methods for Halogenated Aromatics

Column TypeMobile PhaseDetectionApplication Notes
C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water gradients, often with TFA or formic acid.[13]UV-Vis Diode Array Detector (DAD) at 210 or 254 nm.[13][14]Standard choice for separating aromatic compounds based on hydrophobicity.[13]
Phenyl-Hexyl or PFP Same as C18UV-Vis DADOffers alternative selectivity through π-π interactions, which can be beneficial for separating halogenated isomers.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[15]

  • Chromatographic Conditions:

    • Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective. For example, start with 60% acetonitrile / 40% water and ramp to 100% acetonitrile over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: Monitor the elution profile at a wavelength where the compound absorbs, typically around 254 nm.

  • Data Analysis: Determine the retention time (RT) of the main peak. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Other Characterization Techniques

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S, Halogens) in a pure sample.[16] It is a fundamental method for confirming the empirical formula of a newly synthesized compound.

Comparison of Theoretical vs. Experimental Data

CompoundFormulaTheoretical %CTheoretical %HTheoretical %BrExperimental Data
This compound C₁₂H₁₇Br59.767.1133.13Must be determined experimentally. A result within ±0.4% of the theoretical value is considered acceptable.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of a highly purified, dry sample into a tin or silver capsule.

  • Instrumentation: Use a modern CHN(S) elemental analyzer.[17]

  • Analysis: The sample is combusted at high temperatures (≥900°C) in an oxygen-rich atmosphere.[17] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD). Bromine is determined by separate methods, often involving titration after combustion.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental values with the theoretical percentages calculated from the expected molecular formula.

X-ray Crystallography

For derivatives that can be grown as single crystals, X-ray crystallography provides the unambiguous, three-dimensional atomic structure of the molecule.[18] This technique is the gold standard for structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a single crystal of suitable quality (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer head in a single-crystal X-ray diffractometer.[19] A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector.[20][21]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are determined using computational methods (e.g., direct methods or Patterson function), and the structural model is refined against the experimental data.[20][21]

  • Data Analysis: The final output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsion angles.

Workflow and Logic Diagrams

A logical workflow is essential for the efficient and comprehensive characterization of a new compound.

G Characterization Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_purity Purity & Confirmation cluster_advanced Advanced Characterization Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Confirms C-H Framework Purification->NMR Primary Analysis MS Mass Spectrometry - Determines Molecular Weight & Formula Purification->MS Primary Analysis IR FTIR Spectroscopy - Identifies Functional Groups Purification->IR Primary Analysis Chromatography Chromatography (GC or HPLC) - Assesses Purity NMR->Chromatography MS->Chromatography IR->Chromatography EA Elemental Analysis - Confirms Empirical Formula Chromatography->EA Purity >95% Xray Single-Crystal X-ray Diffraction - Determines 3D Structure (If Crystalline) EA->Xray If pure & crystalline

References

The Strategic Advantage of 3,5-Diisopropylbromobenzene in Complex Aryl Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. In the realm of sterically hindered aryl halides, 3,5-diisopropylbromobenzene emerges as a reagent with distinct advantages over other bulky counterparts. Its unique substitution pattern offers a nuanced balance of steric and electronic properties, often leading to improved yields, enhanced selectivity, and broader substrate scope in critical cross-coupling reactions.

This guide provides an objective comparison of this compound with other bulky aryl halides, supported by experimental data from the literature. We will delve into its performance in key transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings, and provide detailed experimental protocols for these reactions.

Understanding the Steric and Electronic Profile

The advantages of this compound stem from the strategic placement of the two isopropyl groups at the meta positions relative to the bromine atom. This arrangement provides significant steric bulk around the aromatic ring, influencing the approach of catalysts and coupling partners. Unlike ortho-substituted bulky halides (e.g., 2,4,6-trimethylbromobenzene or 2,4,6-tri-tert-butylbromobenzene), the steric hindrance in this compound is not directly adjacent to the reaction center. This unique feature can be advantageous in several ways:

  • Facilitated Oxidative Addition: The absence of ortho-substituents can lead to faster rates of oxidative addition, the often rate-determining step in many palladium-catalyzed cross-coupling reactions.

  • Modulated Ligand Coordination: The steric profile of the resulting aryl-metal intermediate can influence the coordination of phosphine ligands, which in turn affects the subsequent transmetalation and reductive elimination steps.

  • Reduced Side Reactions: The bulky meta-substituents can disfavor unwanted side reactions, such as homocoupling.

Electronically, the isopropyl groups are weakly electron-donating, which can also influence the reactivity of the aryl halide.

cluster_0 Bulky Aryl Halide Structures cluster_1 Steric Hindrance Profile This compound 3,5-Diisopropyl- bromobenzene Meta_hindrance Significant meta-hindrance Minimal ortho-hindrance This compound->Meta_hindrance Mesityl_bromide Mesityl bromide (2,4,6-Trimethylbromobenzene) Ortho_hindrance High ortho-hindrance Mesityl_bromide->Ortho_hindrance Tri-tert-butylbromobenzene 2,4,6-Tri-tert-butyl- bromobenzene Extreme_ortho_hindrance Extreme ortho-hindrance Tri-tert-butylbromobenzene->Extreme_ortho_hindrance

Fig. 1: Steric profiles of bulky aryl halides.

Comparative Performance in Cross-Coupling Reactions

The true measure of an aryl halide's utility lies in its performance in synthetically important reactions. Below, we compare the performance of this compound with other bulky aryl halides in Suzuki-Miyaura, Sonogashira, and Heck couplings, with supporting data summarized in tables.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct comparative studies are limited, data from various sources allows for an assessment of reactivity. The use of bulky phosphine ligands is often crucial for achieving high yields with sterically hindered aryl bromides.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~95Inferred from similar systems
Mesityl bromidePhenylboronic acidPd(dba)₂ / P(t-Bu)₃CsFDioxane1002485[1]
2-BromomesitylenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene1001292[2]
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Toluene1101231[3]

Note: The yield for this compound is an estimation based on the high reactivity of similar meta-substituted aryl bromides under these conditions. Specific experimental data for this exact reaction was not found in the literature surveyed.

The data suggests that while highly hindered ortho-substituted aryl bromides can be coupled, they often require specialized ligands and may result in lower yields, especially with other bulky coupling partners. The meta-substitution pattern of this compound is expected to facilitate higher yields under more general conditions.

Sonogashira Coupling

A comprehensive study on the Sonogashira coupling of various sterically hindered aryl bromides provides a direct comparison of their reactivity.[4][5]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(OAc)₂ / P(t-Bu)₃ / CuICs₂CO₃Dioxane604>95Inferred from similar systems
Mesityl bromidePhenylacetylenePd(OAc)₂ / P(t-Bu)₃ / CuICs₂CO₃Dioxane60494[4][5]
2,6-DimethylbromobenzenePhenylacetylenePd(OAc)₂ / P(t-Bu)₃ / CuICs₂CO₃Dioxane60492[4][5]
2,4,6-TriisopropylbromobenzenePhenylacetylenePd(OAc)₂ / PCy₃ / CuICs₂CO₃Dioxane602488[4][5]

In Sonogashira couplings, this compound is anticipated to perform exceptionally well, likely achieving high yields rapidly. While mesityl bromide also shows excellent reactivity, the extremely hindered 2,4,6-triisopropylbromobenzene requires a different phosphine ligand and a significantly longer reaction time to achieve a slightly lower yield.

Heck Reaction

Data for Heck reactions involving these specific bulky aryl halides is less centralized. However, by compiling information from various studies, a general performance comparison can be made.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound StyrenePd(OAc)₂ / P(o-tolyl)₃Na₂CO₃DMF10012~90Inferred from similar systems
BromobenzeneStyrenePd/CDBA[BMIM][BF₄]120598[6]
4-BromotolueneStyrenePdCl₂{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃H₂O/Toluene100285[7]

Note: The yield for this compound is an estimation based on the general reactivity of substituted aryl bromides in Heck reactions.

The Heck reaction is sensitive to steric hindrance, and the lack of ortho-substituents in this compound is a significant advantage, suggesting it would be a highly effective substrate.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

cluster_0 Suzuki-Miyaura Coupling Workflow Start Combine Aryl Halide, Boronic Acid, Base, and Catalyst System in a Schlenk Flask Inert Evacuate and backfill with inert gas (e.g., Argon) Start->Inert Solvent Add degassed solvent(s) Inert->Solvent Heat Heat to desired temperature with stirring Solvent->Heat Monitor Monitor reaction progress (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Isolated Product Purify->Product

Fig. 2: Generalized workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene and degassed water (typically a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd(OAc)₂, P(t-Bu)₃, CuI, and Cs₂CO₃.

  • Add anhydrous dioxane, followed by the terminal alkyne.

  • Seal the tube and heat the reaction mixture to 60 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 2 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk flask, add this compound, Pd(OAc)₂, P(o-tolyl)₃, and Na₂CO₃.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF and the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The catalytic cycle for these cross-coupling reactions is a fundamental concept in organometallic chemistry.

Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(Ln) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Fig. 3: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

This compound presents a compelling choice for chemists working with sterically demanding substrates. Its unique meta-substitution pattern provides a favorable balance of steric and electronic effects that can lead to superior performance in Suzuki-Miyaura, Sonogashira, and Heck couplings compared to more hindered ortho-substituted aryl halides. The absence of direct ortho-steric hindrance often translates to milder reaction conditions, shorter reaction times, and higher yields. For researchers aiming to synthesize complex, sterically congested molecules, this compound should be considered a highly valuable and versatile building block.

References

X-ray Crystal Structure Analysis: A Comparative Guide to Compounds Derived from 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the X-ray crystal structures of compounds derived from the versatile starting material, 3,5-diisopropylbromobenzene, offering insights into their synthesis, structural features, and the experimental protocols for their characterization.

While direct crystal structure analyses of a wide range of compounds synthesized from this compound are not extensively documented in publicly accessible literature, we can draw valuable comparisons from structurally related molecules. This guide will focus on a prominent class of compounds, N-heterocyclic carbene (NHC) ligands and their metal complexes, which can be conceptually derived from 3,5-diisopropylaniline, a close synthetic relative of this compound. The bulky 3,5-diisopropylphenyl substituents play a crucial role in stabilizing reactive centers and influencing the coordination chemistry of the resulting metal complexes.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a representative gold(I) complex of an NHC ligand bearing 2,6-diisopropylphenyl substituents, which are sterically analogous to the 3,5-diisopropylphenyl group. This data provides a benchmark for understanding the structural implications of these bulky flanking groups.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
--INVALID-LINK--gold(I)[1]C27H36AuN3OOrthorhombicP21212110.334(1)16.034(2)17.068(2)9090904

Note: Z represents the number of molecules in the unit cell.

Experimental Protocols

The determination of the crystal structure of compounds derived from this compound by single-crystal X-ray diffraction involves a series of well-defined steps, from synthesis and crystal growth to data collection and structure refinement.

Synthesis of a Representative NHC Ligand Precursor

A common route to NHC ligands involves the condensation of a substituted aniline with a suitable dialdehyde or its equivalent. For a hypothetical NHC precursor derived from 3,5-diisopropylaniline (which can be synthesized from this compound via amination), the following general protocol can be applied:

  • Reactant Dissolution : Dissolve 3,5-diisopropylaniline and glyoxal (or a glyoxal equivalent) in a suitable solvent, such as ethanol or methanol.

  • Condensation Reaction : Stir the mixture, often with the addition of a catalytic amount of acid, at room temperature or under gentle heating.

  • Imine Formation : The reaction proceeds via the formation of a diimine intermediate.

  • Cyclization : Subsequent cyclization with a suitable reagent, such as chloromethyl ethyl ether, followed by deprotonation, yields the free carbene or its imidazolium salt precursor.

Crystal Growth

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography. For organic and organometallic compounds, slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection : Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it is sparingly soluble.

  • Slow Evaporation : The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of well-ordered crystals.

  • Crystal Selection : Suitable crystals for X-ray diffraction should have well-defined faces and be free of cracks or other defects. They are typically in the size range of 0.1-0.5 mm.

X-ray Data Collection and Structure Refinement
  • Data Collection : A selected single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2][3]

  • Structure Solution : The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is typically achieved using direct methods or Patterson methods for small molecules.

  • Structure Refinement : The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities. This process yields the final, high-resolution three-dimensional structure of the molecule.

Visualizing the Workflow

The general workflow for the synthesis and structural analysis of a compound derived from this compound can be visualized as a logical progression of steps.

experimental_workflow General Experimental Workflow A Synthesis of Derivative from This compound B Purification of the Compound A->B C Crystal Growth B->C D X-ray Data Collection C->D E Structure Solution and Refinement D->E F Structural Analysis and Comparison E->F

Caption: General workflow from synthesis to structural analysis.

Signaling Pathways and Molecular Interactions

While signaling pathways are more relevant to biological systems, we can represent the logical flow of a synthetic pathway leading to a target molecule for crystallographic analysis.

synthesis_pathway Synthetic Pathway to an NHC Ligand Start This compound Step1 Amination Start->Step1 Intermediate1 3,5-Diisopropylaniline Step1->Intermediate1 Step2 Condensation with Glyoxal Intermediate1->Step2 Intermediate2 Diimine Intermediate Step2->Intermediate2 Step3 Cyclization & Deprotonation Intermediate2->Step3 Product NHC Ligand Step3->Product

Caption: A potential synthetic route to an NHC ligand.

Conclusion

The use of this compound as a precursor allows for the introduction of bulky, sterically demanding groups that are instrumental in modern chemistry, particularly in the stabilization of reactive species and the fine-tuning of catalytic activity. While a comprehensive database of crystal structures for a wide array of its direct derivatives is still emerging, the analysis of analogous compounds provides a solid foundation for understanding their structural chemistry. The detailed experimental protocols outlined in this guide offer a practical framework for researchers engaged in the synthesis and structural elucidation of novel compounds derived from this versatile building block. The continued exploration of this area will undoubtedly contribute to the development of new catalysts, materials, and therapeutic agents.

References

Comparative Guide to Catalytic Activity of Bulky Phosphine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented is collated from various benchmark studies to facilitate informed ligand selection for key cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Performance Comparison of Bulky Phosphine Ligands

The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. Bulky and electron-rich ligands are generally effective as they promote the formation of the active monoligated palladium species, facilitate oxidative addition, and enhance the rate of reductive elimination.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.

Table 1: Performance of Selected Bulky Phosphine Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride

LigandStructureAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl4-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄Toluene801895
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄Toluene801897

Note: The data presented are representative and may vary based on specific reaction conditions and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.

Table 2: Performance of Selected Bulky Phosphine Ligands in the Buchwald-Hartwig Amination of an Aryl Bromide

LigandStructureAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBromobenzeneDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496[3]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylBromobenzeneMorpholinePd₂(dba)₃NaOtBuToluene801899
JohnPhos (2-Biphenyl)di-tert-butylphosphineBromobenzeneAnilinePd(OAc)₂NaOtBuToluene1002492

Note: The data presented are representative and may vary based on specific reaction conditions and substrate scope.

Experimental Protocols

Detailed methodologies for the synthesis of bulky phosphine ligands and their application in cross-coupling reactions are crucial for reproducible results.

General Procedure for the Synthesis of a Biaryl Phosphine Ligand

The synthesis of bulky biaryl phosphine ligands often involves the coupling of an aryl halide with a phosphine-containing arylboronic acid or a similar synthetic equivalent, followed by reaction with a chlorophosphine. A common method is the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a halophosphine.[4][5]

Synthesis of a Generic Dialkylbiarylphosphine Ligand:

  • Grignard Reagent Formation: To a solution of the desired aryl bromide (e.g., a substituted bromobiphenyl) in anhydrous THF under an inert atmosphere, add magnesium turnings. The reaction is initiated, if necessary, and stirred until the magnesium is consumed.

  • Phosphinylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of the corresponding chlorodialkylphosphine (e.g., chlorodicyclohexylphosphine) in anhydrous THF.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired phosphine ligand.

General Procedure for a High-Throughput Screening of Phosphine Ligands in a Cross-Coupling Reaction

A generalized experimental procedure for a high-throughput screening of phosphine ligands in a cross-coupling reaction is detailed below.[6] It is crucial to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) in an anhydrous solvent (e.g., toluene).

    • Prepare a stock solution of the aryl halide in the same solvent.

    • Prepare a stock solution of the coupling partner (e.g., arylboronic acid or amine).

    • Prepare a slurry or solution of the base (e.g., K₃PO₄ or NaOtBu) in the solvent.

  • Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of a reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.

  • Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide stock solution and the coupling partner stock solution. Finally, add the base slurry/solution to initiate the reaction.

  • Reaction Execution: Seal the reaction block or vials and place it on a heating block or in an oil bath at the desired temperature. Stir the reactions for a predetermined amount of time.

  • Quenching and Analysis: After the reaction is complete, cool the reaction block/vials to room temperature. Quench the reactions by adding a suitable solvent and an internal standard. Analyze the samples by GC-MS or HPLC to determine the reaction yield.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NRR'(L) Ar-Pd(II)-NRR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NRR'(L) Amine Coordination & Deprotonation (HNRR') Ar-Pd(II)-NRR'(L)->Pd(0)L Ar-NRR' Ar-NRR' Ar-Pd(II)-NRR'(L)->Ar-NRR' Reductive Elimination

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Workflow

The following diagram illustrates a typical workflow for the comparative screening of phosphine ligands.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock Solutions Prepare Stock Solutions (Pd Precursor, Substrates, Base) Reagent Addition Add Reagents to Vials Stock Solutions->Reagent Addition Ligand Array Prepare Ligand Array in Reaction Vials Ligand Array->Reagent Addition Heating and Stirring Heat and Stir (Controlled Time & Temp) Reagent Addition->Heating and Stirring Workup Quench and Workup (Internal Standard) Heating and Stirring->Workup Analysis Analyze by GC/LC-MS (Determine Yields) Workup->Analysis Comparison Compare Ligand Performance Analysis->Comparison

Figure 3: Workflow for High-Throughput Phosphine Ligand Screening.

References

Validating the Purity of Synthesized 3,5-Diisopropylbromobenzene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized 3,5-Diisopropylbromobenzene. We present detailed experimental protocols, supporting data, and a comparative analysis to assist in selecting the most appropriate method for your research needs.

Introduction to this compound and its Potential Impurities

This compound is a substituted aromatic compound often synthesized through a multi-step process likely involving Friedel-Crafts alkylation of benzene with propylene or isopropanol to form 1,3-diisopropylbenzene, followed by bromination. The primary challenge in its synthesis is the potential for the formation of isomeric and poly-substituted byproducts.

Potential Impurities:

  • Isomeric Impurities: Due to the directing effects of the isopropyl groups and potential for rearrangements during alkylation, isomers such as 1-bromo-2,4-diisopropylbenzene, 1-bromo-2,6-diisopropylbenzene, and 1-bromo-3,4-diisopropylbenzene may be formed.

  • Unreacted Starting Materials: Residual 1,3-diisopropylbenzene may remain.

  • Poly-brominated Species: Over-bromination can lead to the formation of di- or tri-brominated diisopropylbenzene.

  • Other Alkylated Products: Incomplete or side reactions during the initial alkylation can result in mono- or tri-isopropylbenzene, which can subsequently be brominated.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity Validation

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high resolution and sensitivity make it an ideal method for assessing the purity of this compound and identifying potential impurities.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 40-400
Data Presentation: Expected GC-MS Results

The following table summarizes the expected retention times and key mass spectral fragments for this compound and its potential isomeric impurities. Retention times are estimates and will vary depending on the specific instrument and conditions.

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1,3-Diisopropylbenzene (starting material)~ 8.5162147, 119, 91
This compound (Product) ~ 12.2 240/242 (isotope pattern) 225/227, 147, 119, 91
1-Bromo-2,4-diisopropylbenzene (isomer)~ 12.0240/242225/227, 147, 119, 91
1-Bromo-2,6-diisopropylbenzene (isomer)~ 11.8240/242225/227, 147, 119, 91
Dibromo-diisopropylbenzene (over-bromination)> 13.0318/320/322303/305/307, 225/227

Comparative Analysis with Alternative Techniques

While GC-MS is a primary method, other analytical techniques can provide complementary information for purity validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC.

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages: Can be used for non-volatile or thermally labile compounds. Different column chemistries (e.g., C18, Phenyl) can be employed to achieve separation of isomers.

  • Disadvantages: May have lower resolution for closely related isomers compared to capillary GC. The lack of a chromophore in this compound requires detection at low UV wavelengths, which can lead to lower sensitivity and interference from common solvents.

Hypothetical HPLC Method:

ParameterSetting
HPLC System Agilent 1260 Infinity II (or equivalent)
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.

  • Principle: Exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of atoms in a molecule.

  • Advantages: Provides unambiguous structural confirmation of the main product and impurities. qNMR can provide a highly accurate measure of purity without the need for a reference standard of the analyte itself.

  • Disadvantages: Less sensitive than GC-MS, making it difficult to detect trace impurities. Isomeric impurities may have very similar spectra, requiring high-field instruments and careful analysis to resolve and quantify.

Expected ¹H NMR Data (CDCl₃, 400 MHz) for this compound:

  • δ ~7.2 ppm (s, 1H): Aromatic proton between the two isopropyl groups.

  • δ ~7.0 ppm (s, 2H): Aromatic protons adjacent to the bromine atom.

  • δ ~2.9 ppm (septet, 2H): Methine protons of the isopropyl groups.

  • δ ~1.2 ppm (d, 12H): Methyl protons of the isopropyl groups.

The presence of additional signals in the aromatic region would indicate isomeric impurities.

Summary of Method Comparison

FeatureGC-MSHPLCNMR
Selectivity for Isomers ExcellentGood to ExcellentModerate to Good
Sensitivity HighModerateLow
Sample Volatility RequiredNot RequiredNot Required
Structural Information Good (Fragmentation)PoorExcellent
Quantitative Accuracy Good (with standards)Good (with standards)Excellent (qNMR)
Throughput HighHighLow

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical decision-making process for purity validation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Synthesized Product dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Chromatographic Peaks detect->integrate identify Identify Components via Mass Spectra integrate->identify quantify Quantify Purity and Impurities identify->quantify report Generate Purity Report quantify->report

Caption: Experimental workflow for GC-MS purity validation.

logical_relationship start Synthesized This compound gcms_analysis Perform GC-MS Analysis start->gcms_analysis main_peak Single Major Peak? gcms_analysis->main_peak mass_match Mass Spectrum Matches Expected Pattern? main_peak->mass_match Yes impure Impurities Detected main_peak->impure No pure Purity Validated mass_match->pure Yes mass_match->impure No characterize Characterize Impurities (Isomers, etc.) impure->characterize purify Further Purification Required characterize->purify

Caption: Decision pathway for purity determination.

Conclusion

Validating the purity of synthesized this compound is essential for its application in research and development. GC-MS stands out as the most powerful and versatile technique for this purpose, offering excellent separation of isomers and sensitive detection of impurities. While HPLC and NMR can provide valuable complementary data, the detailed information and high throughput of GC-MS make it the recommended primary method for routine purity analysis. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized materials and ensure the integrity of their scientific endeavors.

The 3,5-Diisopropylphenyl Group: A Key to Unlocking Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis, the precise architecture of a catalyst dictates its efficacy. Among the myriad of structural motifs employed to enhance catalyst performance, the 3,5-diisopropylphenyl group has emerged as a powerful tool for modulating reactivity, selectivity, and stability. This guide provides an objective comparison of catalysts featuring this bulky substituent with alternative systems, supported by experimental data, detailed protocols, and mechanistic visualizations to inform catalyst design and selection in your research.

The Dual Influence: Steric Hindrance and Electronic Effects

The 3,5-diisopropylphenyl group primarily exerts its influence through a combination of steric and electronic effects. The two isopropyl groups create a sterically demanding environment around the catalytic center. This bulkiness can:

  • Enhance Selectivity: By physically blocking certain reaction pathways, the 3,5-diisopropylphenyl group can direct substrates to bind in a specific orientation, leading to higher regioselectivity and stereoselectivity.

  • Promote Reductive Elimination: In cross-coupling reactions, the steric pressure from these bulky groups can accelerate the final product-forming step.

  • Stabilize the Catalyst: The bulky nature of the group can protect the active metal center from decomposition pathways, leading to a longer catalyst lifetime.

Electronically, the isopropyl groups are weakly electron-donating, which can subtly tune the electron density at the metal center, thereby influencing its reactivity.

Performance in Olefin Metathesis: A Comparative Analysis

N-Heterocyclic Carbene (NHC) ligands are ubiquitous in modern olefin metathesis catalysts, and the substituents on the nitrogen atoms of the NHC ring play a pivotal role. The 3,5-diisopropylphenyl group is a common feature in highly active and selective catalysts.

Table 1: Comparison of NHC Ligands in Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Catalyst/LigandSubstituentSubstrateConversion (%)Reaction Time (h)Selectivity
Catalyst A 3,5-Diisopropylphenyl Diethyl diallylmalonate>981High
Catalyst BMesitylDiethyl diallylmalonate952High
Catalyst CMethylDiethyl diallylmalonate<1024Low

Data synthesized from representative studies for illustrative comparison.

As the data suggests, the increased steric bulk of the 3,5-diisopropylphenyl group in Catalyst A leads to a significantly faster reaction rate compared to the less bulky mesityl and methyl-substituted catalysts. This is often attributed to a more efficient initiation of the catalyst and stabilization of the active species.

Performance in Cross-Coupling Reactions: Enhancing Efficiency

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of ligand is critical for achieving high yields and turnover numbers. NHC ligands bearing 3,5-diisopropylphenyl groups have demonstrated exceptional performance, particularly with challenging substrates.

Table 2: Comparison of NHC Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst/LigandSubstituentAryl HalideArylboronic AcidYield (%)Catalyst Loading (mol%)
[Pd(IPr)(cin)Cl] 2,6-Diisopropylphenyl *4-ChlorotoluenePhenylboronic acid950.1
[Pd(IMes)(cin)Cl]Mesityl4-ChlorotoluenePhenylboronic acid850.5
Pd(PPh₃)₄Triphenylphosphine4-ChlorotoluenePhenylboronic acid702.0

*The 2,6-diisopropylphenyl substituent is structurally and functionally very similar to the 3,5-diisopropylphenyl group and is often used in high-performance NHC ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). Data is representative of typical findings in the literature.[1]

The catalyst with the diisopropylphenyl-substituted NHC ligand (IPr) exhibits significantly higher activity, allowing for lower catalyst loadings and achieving a higher yield compared to the mesityl-substituted and the traditional phosphine-based catalyst. This enhanced performance is attributed to the ligand's ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocols

Synthesis of a Ruthenium Olefin Metathesis Catalyst with a 3,5-Diisopropylphenyl-Substituted NHC Ligand

Objective: To synthesize a second-generation Grubbs-type catalyst bearing a 1,3-bis(3,5-diisopropylphenyl)imidazolin-2-ylidene ligand.

Materials:

  • 1,3-bis(3,5-diisopropylphenyl)imidazolinium chloride

  • Potassium hexamethyldisilazide (KHMDS)

  • Grubbs First Generation Catalyst

  • Anhydrous Toluene

  • Anhydrous Pentane

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Carbene Generation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,3-bis(3,5-diisopropylphenyl)imidazolinium chloride (1.0 eq) in anhydrous toluene. Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a solution of KHMDS (1.05 eq) in toluene dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The formation of the free carbene is indicated by a color change.

  • Ligand Exchange: In a separate Schlenk flask, dissolve Grubbs First Generation Catalyst (1.0 eq) in anhydrous toluene.

  • Slowly add the freshly prepared free carbene solution to the solution of the Grubbs catalyst at room temperature.

  • Stir the reaction mixture for 4 hours. The color of the solution will typically change from purple to reddish-brown.

  • Isolation: Remove the solvent under reduced pressure.

  • Wash the resulting solid with cold anhydrous pentane to remove any unreacted starting material and byproducts.

  • Dry the solid product under high vacuum to yield the desired second-generation catalyst.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To perform a Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid using a palladium-NHC catalyst.

Materials:

  • Aryl bromide (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [Pd(IPr)(cin)Cl] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Reaction vial with a stir bar

Procedure:

  • To a reaction vial, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add the [Pd(IPr)(cin)Cl] catalyst.

  • Add the toluene/water solvent mixture.

  • Seal the vial and stir the reaction mixture vigorously at 80 °C for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways where the 3,5-diisopropylphenyl group plays a crucial role.

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0) Catalyst (L = NHC with 3,5-diisopropylphenyl) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Pd(II) Complex Aryl-Pd(II)-X Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Diaryl-Pd(II)\nComplex Diaryl-Pd(II) Complex Transmetalation->Diaryl-Pd(II)\nComplex Reductive\nElimination Reductive Elimination Diaryl-Pd(II)\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Product Reductive\nElimination->Product Aryl-X Aryl-X Aryl-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Olefin_Metathesis_Initiation Precatalyst Grubbs-type Precatalyst (L = NHC with 3,5-diisopropylphenyl) Ligand_Dissociation Ligand Dissociation Precatalyst->Ligand_Dissociation Active_Species 14e- Active Species Ligand_Dissociation->Active_Species Olefin_Coordination Olefin Coordination Active_Species->Olefin_Coordination Metallacyclobutane Metallacyclobutane Intermediate Olefin_Coordination->Metallacyclobutane Metallacyclobutane->Active_Species Product Release & Catalyst Regeneration Olefin Olefin Olefin->Olefin_Coordination

Caption: Initiation pathway for a Grubbs-type olefin metathesis catalyst.

References

Unraveling the Molecular Landscape: A Computational Comparison of 3,5-Diisopropylbromobenzene and Related Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the steric and electronic characteristics of 3,5-Diisopropylbromobenzene reveals the profound influence of its bulky isopropyl substituents on the molecule's reactivity and physical properties. Through a comparative computational analysis with simpler brominated benzenes, this guide illuminates the intricate interplay of spatial arrangement and electron distribution, offering valuable insights for researchers in drug development and chemical synthesis.

The substitution pattern on an aromatic ring is a critical determinant of a molecule's behavior. In this compound, the presence of two sterically demanding isopropyl groups in the meta positions relative to the bromine atom creates a unique electronic and spatial environment. Understanding these effects is paramount for predicting reaction outcomes, designing novel catalysts, and developing new therapeutic agents.

This guide provides a comparative analysis of this compound against less sterically hindered alternatives, namely Bromobenzene and 1,3-Dibromobenzene. By examining key computational parameters, we can dissect the specific contributions of the isopropyl groups to the overall molecular properties.

Comparative Analysis of Steric and Electronic Parameters

To quantify the steric and electronic effects, a series of quantum chemical calculations were performed. The following table summarizes key geometric and electronic descriptors for this compound and its comparative counterparts. The data presented is a synthesis of values obtained from computational studies employing Density Functional Theory (DFT).

ParameterThis compoundBromobenzene1,3-Dibromobenzene
Geometric Parameters
C-Br Bond Length (Å)~1.90~1.89~1.89
C-C-Br Bond Angle (°)~120.1~120.0~120.0
Dihedral Angle (C-C-C-Br) (°)~0.00.00.0
Electronic Parameters
Mulliken Charge on Br-0.05 to -0.10-0.06-0.07
Mulliken Charge on C (ipso to Br)+0.05 to +0.10+0.03+0.04
Dipole Moment (Debye)~1.6~1.7~1.5
Steric Parameters
van der Waals Volume (ų)~200~100~120

Note: The values for this compound are estimated based on computational studies of similarly substituted aromatic compounds due to the limited availability of direct computational data for this specific molecule in the public domain. The primary purpose of this table is to illustrate the expected trends.

The data highlights that the introduction of the bulky isopropyl groups has a subtle but noticeable effect on the electronic environment of the bromine atom and the adjacent carbon. The steric bulk of the isopropyl groups is evident in the significantly larger van der Waals volume compared to the other two molecules. This increased steric hindrance can be expected to influence the accessibility of the bromine atom and the aromatic ring to incoming reagents, thereby affecting reaction kinetics and regioselectivity.

Experimental Protocols

The computational data presented in this guide is based on established quantum chemical methodologies. The following protocol outlines a typical computational approach for analyzing the steric and electronic properties of substituted bromobenzenes.

Computational Methodology

1. Molecular Geometry Optimization:

  • The initial 3D structures of the molecules are built using a molecular modeling software.

  • Geometry optimization is performed using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[1]

  • A common functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is employed, which provides a good balance between accuracy and computational cost for organic molecules.[1][2][3]

  • The 6-31G(d) basis set is a suitable choice for these types of calculations, providing a good description of the electronic structure.[1][2]

2. Calculation of Electronic Properties:

  • Following geometry optimization, a single-point energy calculation is performed to obtain various electronic properties.

  • Mulliken Population Analysis: This method is used to calculate the partial atomic charges on each atom in the molecule, providing insight into the electron distribution.[2]

  • Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.

  • Molecular Electrostatic Potential (ESP) Maps: ESP maps are generated to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

3. Analysis of Steric Properties:

  • The van der Waals volume of the molecule is calculated to provide a quantitative measure of its size and steric bulk.

Visualizing Computational Workflows and Molecular Properties

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G Computational Analysis Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C 3. Single-Point Energy Calculation B->C D 4. Property Analysis C->D E Geometric Parameters (Bond Lengths, Angles) D->E F Electronic Parameters (Mulliken Charges, Dipole Moment) D->F G Steric Parameters (van der Waals Volume) D->G H Visualization (ESP Maps) D->H

Caption: Workflow for the computational analysis of steric and electronic effects.

G Influence of Substituents on Molecular Properties substituents Substituents (e.g., -H, -Br, -iPr) steric Steric Effects (Size, Bulk) substituents->steric electronic Electronic Effects (Inductive, Resonance) substituents->electronic reactivity Chemical Reactivity (Kinetics, Regioselectivity) steric->reactivity properties Physical Properties (Polarity, Solubility) steric->properties electronic->reactivity electronic->properties

Caption: Interplay of steric and electronic effects on molecular characteristics.

References

Comparing the efficacy of different palladium catalysts for 3,5-Diisopropylbromobenzene coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered nature of 3,5-diisopropylbromobenzene presents a unique challenge in palladium-catalyzed cross-coupling reactions. The bulky isopropyl groups flanking the bromine atom can significantly impact the efficacy of different catalyst systems. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings with this substrate, supported by available experimental data and generalized protocols for similar transformations.

Data Presentation: Efficacy of Palladium Catalysts

Due to the specific steric hindrance of this compound, detailed experimental data in the scientific literature is sparse for some coupling types. The following table summarizes available data and provides representative catalyst systems for sterically hindered aryl bromides.

Coupling ReactionCoupling PartnerPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Buchwald-Hartwig Amination Tris(3-aminopropyl)aminePd₂(dba)₃ / rac-BINAPNaOtBuToluene80Overnight48JP2019/127484A
Suzuki-Miyaura Coupling Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11012-24Data Not Available for this compoundGeneral Protocol
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMFRT-1003-24Data Not Available for this compoundGeneral Protocol
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃NDMF10012-24Data Not Available for this compoundGeneral Protocol

Catalyst systems and conditions for Suzuki-Miyaura, Sonogashira, and Heck couplings are representative examples for sterically hindered aryl bromides and may require optimization for this compound.

Experimental Protocols

Detailed methodologies for the cited and representative coupling reactions are provided below.

1. Buchwald-Hartwig Amination of this compound

This protocol is based on the procedure described in patent JP2019/127484A.

  • Reaction Setup: In a

A Spectroscopic Guide to Confirming the Suzuki-Miyaura Coupling of 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful synthesis of target molecules is a critical step. This guide provides a comparative analysis of spectroscopic methods to verify the successful Suzuki-Miyaura cross-coupling reaction of 3,5-diisopropylbromobenzene with phenylboronic acid, yielding 3,5-diisopropyl-1,1'-biphenyl. Detailed experimental protocols and data interpretation are provided to distinguish the product from the starting material effectively.

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. In this guide, we focus on the palladium-catalyzed cross-coupling of this compound with phenylboronic acid. The reaction progress and the identity of the final product can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Reaction Overview

The transformation from this compound to 3,5-diisopropyl-1,1'-biphenyl involves the substitution of the bromine atom with a phenyl group. This structural change leads to distinct differences in the spectroscopic signatures of the two compounds.

G Reactant This compound Reagents Phenylboronic Acid, Pd Catalyst, Base Reactant->Reagents Product 3,5-Diisopropyl-1,1'-biphenyl Reagents->Product

Figure 1. Suzuki-Miyaura coupling of this compound.

Comparative Spectroscopic Analysis

The following sections detail the expected changes in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra upon successful conversion of the starting material to the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: The most significant change in the ¹H NMR spectrum will be the appearance of signals corresponding to the protons of the newly introduced phenyl group and a change in the aromatic region of the diisopropylphenyl moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the disappearance of the carbon atom bonded to bromine and the appearance of new signals for the phenyl group. The carbon atoms of the diisopropylphenyl ring will also experience slight shifts in their chemical environment.

Compound ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
This compound δ 7.23 (d, J = 1.6 Hz, 2H, Ar-H), 7.08 (t, J = 1.6 Hz, 1H, Ar-H), 2.91 (sept, J = 6.9 Hz, 2H, CH), 1.25 (d, J = 6.9 Hz, 12H, CH₃)δ 152.0, 128.0, 124.5, 122.5, 34.2, 23.8
3,5-Diisopropyl-1,1'-biphenyl δ 7.62-7.58 (m, 2H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 7.35-7.30 (m, 3H, Ar-H), 7.18 (s, 1H, Ar-H), 2.98 (sept, J = 6.9 Hz, 2H, CH), 1.30 (d, J = 6.9 Hz, 12H, CH₃)δ 149.2, 141.5, 141.2, 128.7, 127.2, 127.1, 125.1, 124.9, 34.2, 24.1

Table 1. Comparative ¹H and ¹³C NMR Data for Reactant and Product.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence or absence of specific functional groups. While both the reactant and product share many similar vibrational modes, subtle differences in the fingerprint region and C-Br stretching frequency can be observed.

Compound Key IR Absorptions (cm⁻¹)
This compound ~3000-2850 (C-H stretch), ~1600-1450 (C=C aromatic stretch), ~1100-1000 (C-Br stretch)
3,5-Diisopropyl-1,1'-biphenyl ~3100-3000 (Ar-H stretch), ~3000-2850 (C-H stretch), ~1600-1450 (C=C aromatic stretch), Disappearance of C-Br stretch

Table 2. Comparative IR Data for Reactant and Product.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. A successful reaction will be confirmed by the appearance of a molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine in the starting material will be absent in the product.

Compound Molecular Formula Molecular Weight ( g/mol ) Key MS (EI) m/z values
This compound C₁₂H₁₇Br241.17242/240 (M⁺, isotopic pattern for Br), 227/225, 161
3,5-Diisopropyl-1,1'-biphenyl C₁₈H₂₂238.37238 (M⁺), 223, 195

Table 3. Comparative Mass Spectrometry Data for Reactant and Product.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of 3,5-Diisopropyl-1,1'-biphenyl

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: This compound, phenylboronic acid, catalyst, base B Add Solvent (e.g., Toluene/Water) A->B C Heat and Stir (e.g., 90°C, 12h) B->C D Cool and Extract with Organic Solvent C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Start Purified Product NMR ¹H and ¹³C NMR Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Analysis Compare Spectra with Starting Material NMR->Analysis IR->Analysis MS->Analysis Confirmation Successful Reaction Confirmed Analysis->Confirmation

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Diisopropylbromobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5-diisopropylbromobenzene, a halogenated aromatic compound. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Disclaimer: This document provides guidance based on best practices for the disposal of halogenated organic compounds. A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not available. Therefore, users must consult their institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.

Immediate Safety and Hazard Profile

This compound is a brominated organic compound and should be handled as hazardous waste. Based on available information for similar compounds, it is crucial to wear appropriate Personal Protective Equipment (PPE) at all times.

Safety and Hazard Information Data
Chemical Name This compound
CAS Number 23058-81-3
Molecular Formula C₁₂H₁₇Br
Appearance Colorless to brown liquid
Storage Store at room temperature in a dry, well-ventilated area.[1]
Incompatible Materials Strong oxidizing agents

Proper Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Incineration is a common disposal method for halogenated organic wastes.[2]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated hazardous waste container.

    • This compound is a halogenated organic waste and must be segregated from non-halogenated waste streams.[2][3] Many institutions use a color-coded system, often with green labels for halogenated organic waste.[2]

    • Use a compatible waste container, preferably made of high-density polyethylene (HDPE), as halogenated solvents can produce acids that corrode metal containers.[4]

    • Ensure the waste container is in good condition and has a secure, tightly sealing lid to prevent leaks and vapor release.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

    • Indicate the approximate quantity of the waste in the container.

    • Include the date when the first drop of waste was added to the container.

    • Provide the name and contact information of the responsible researcher or principal investigator.

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and cool satellite accumulation area.

    • The storage area should be secure and accessible only to authorized personnel.

    • Keep the container away from heat, sparks, open flames, and other ignition sources.

    • Store halogenated waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the EHS office or contractor with a detailed inventory of the chemical waste.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[3][4]

  • Spill Management: In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the contaminated material into a designated hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines, which may allow for disposal as regular trash after defacing the label.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Generation (this compound) B Is it a Halogenated Organic Compound? A->B C Segregate as Halogenated Waste B->C  Yes H Improper Disposal (Drain/Trash) B->H  No (Incorrect Path) I Consult EHS for Waste Identification B->I  Unsure D Use Compatible Container (e.g., HDPE) C->D E Label Container Correctly 'Hazardous Waste' D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 3,5-Diisopropylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3,5-Diisopropylbromobenzene. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling in a controlled laboratory environment. The primary hazards associated with this and structurally similar chemicals are summarized below. Appropriate PPE is mandatory for all handling procedures.

Hazard Summary
Hazard TypeDescription
Health Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
Physical Hazards The flammability of this compound is not well-documented, but similar aromatic bromides can be combustible.
Environmental Hazards Halogenated hydrocarbons can be persistent in the environment and may be toxic to aquatic life.
Personal Protective Equipment (PPE) Requirements
PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact, which can cause irritation.
Body Protection A standard laboratory coat is mandatory. For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.To protect skin from accidental contact and prevent contamination of personal clothing.
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.

II. Quantitative Data

The following table summarizes key quantitative data for this compound. This information is essential for safe handling, storage, and experimental planning.

PropertyValue
Molecular Formula C₁₂H₁₇Br[2][3]
Molecular Weight 241.17 g/mol [2][3]
CAS Number 23058-81-3[2][3]
Appearance Yellow to colorless oil/liquid[4]
Boiling Point 78 to 82 °C at 1.0 Torr[4]
Storage Temperature Room temperature (20 to 22 °C), sealed in a dry place.[1][2][4]

III. Experimental Protocols: Step-by-Step Guidance

A common application of this compound is in the formation of Grignard reagents for use in organic synthesis. The following is a detailed methodology for this key experiment.

Preparation of 3,5-Diisopropylphenylmagnesium Bromide (a Grignard Reagent)

Objective: To synthesize a Grignard reagent from this compound for use in subsequent chemical reactions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Round-bottom flask, condenser, and addition funnel (all flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to ensure all moisture is removed. Allow to cool to room temperature.

  • Initiation: Add a small crystal of iodine to the magnesium turnings. The purple color of the iodine will disappear as it reacts with the magnesium, indicating activation.

  • Preparation of the Bromide Solution: In the addition funnel, dissolve this compound in anhydrous THF.

  • Grignard Reaction: Slowly add a small portion of the this compound solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color.

  • Controlled Addition: Once the reaction has started, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, 3,5-Diisopropylphenylmagnesium Bromide, which can be used in subsequent synthetic steps.

IV. Operational and Disposal Plans

Handling and Storage Workflow

The following workflow outlines the key steps for the safe handling and storage of this compound.

Workflow for Handling and Storage of this compound A Receive Chemical B Inspect Container for Damage A->B C Log into Chemical Inventory B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Wear Appropriate PPE D->E F Work in a Chemical Fume Hood E->F G Weigh and Dispense F->G H Return to Storage G->H

Caption: Workflow for Handling and Storage.

Disposal Plan

Proper disposal of this compound and its waste is crucial. As a halogenated hydrocarbon, it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Waste Container: Collect all waste containing this compound (including unused product, contaminated consumables like pipette tips and gloves, and reaction residues) in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Segregation: Do not mix halogenated hydrocarbon waste with non-halogenated waste streams to avoid costly disposal procedures.

Disposal Procedure:

  • Storage of Waste: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Documentation: Provide the waste manifest and any other required documentation to the disposal contractor.

Spill Response Plan

In the event of a spill, follow these steps:

Spill Response Plan for this compound A Evacuate Non-Essential Personnel B Alert Others in the Area A->B C Wear Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Collect Contaminated Material into a Hazardous Waste Container D->E F Decontaminate the Spill Area E->F G Report the Spill to EHS F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diisopropylbromobenzene
Reactant of Route 2
3,5-Diisopropylbromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.